molecular formula C10H15NO3 B1275957 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 696647-78-6

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1275957
CAS No.: 696647-78-6
M. Wt: 197.23 g/mol
InChI Key: DZQZKPNTCXAUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-11(9)8-3-1-2-4-8/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQZKPNTCXAUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406478
Record name 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696647-78-6
Record name 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 696647-78-6 ) represents a specialized scaffold in medicinal chemistry, belonging to the class of


-lactam derivatives. Structurally, it features a 2-pyrrolidinone core substituted with a carboxylic acid at the C3 position and a lipophilic cyclopentyl ring at the N1 position.

This compound serves as a critical building block in the synthesis of peptidomimetics and small-molecule inhibitors. Its structural rigidity, provided by the lactam ring, combined with the lipophilic anchor of the cyclopentyl group, makes it an ideal pharmacophore for targeting G-protein coupled receptors (GPCRs) and voltage-gated ion channels, specifically Nav1.8 (pain modulation) and Matrix Metalloproteinases (MMPs) .

Chemical Identity & Structural Analysis[1][2][3][4]

Core Identifiers
ParameterDetail
CAS Number 696647-78-6
IUPAC Name 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid
Molecular Formula

Molecular Weight 197.23 g/mol
SMILES C1CCC(C1)N2CC(CC2=O)C(=O)O
InChI Key DZQZKPNTCXAUKJ-UHFFFAOYSA-N
Appearance White to off-white solid
Stereochemical Considerations

The C3 position is a chiral center. While CAS 696647-78-6 typically refers to the racemic mixture, enantioselective synthesis or chiral resolution is often required for pharmaceutical applications to isolate the (3S) or (3R) enantiomer, depending on the target binding pocket topology.

Synthetic Methodology: The "Green" Itaconic Route

The most robust and atom-economical synthesis involves the condensation of itaconic acid with cyclopentylamine . This reaction proceeds via an aza-Michael addition followed by a thermal cyclodehydration (lactamization).

Reaction Mechanism
  • Nucleophilic Attack: The amine nitrogen of cyclopentylamine attacks the

    
    -carbon of the itaconic acid double bond (Michael addition).
    
  • Cyclization: The resulting intermediate undergoes intramolecular condensation between the secondary amine and the

    
    -carboxylic acid group, releasing water to form the 
    
    
    
    -lactam ring.
Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid on a 50 mmol scale.

Reagents:

  • Itaconic Acid: 6.51 g (50 mmol)

  • Cyclopentylamine: 4.26 g (50 mmol)

  • Solvent: Deionized Water (20 mL) or Toluene (for azeotropic distillation)

Step-by-Step Workflow:

  • Mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Itaconic Acid (1.0 eq) in water.

  • Addition: Add Cyclopentylamine (1.0 eq) dropwise over 10 minutes. Note: The reaction is exothermic; maintain temperature < 40°C during addition.

  • Reflux: Heat the mixture to reflux (100°C) for 12–24 hours.

    • Validation Check: Monitor by TLC (MeOH:DCM 1:9). The disappearance of the itaconic acid spot indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify with 1N HCl to pH ~2 to protonate the carboxylate.

    • If a solid precipitates, filter and wash with cold water.

    • If oil forms, extract with Ethyl Acetate (3 x 30 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>98%) is required.

Synthesis Pathway Diagram

SynthesisPathway Itaconic Itaconic Acid (Electrophile) Intermediate Aza-Michael Intermediate Itaconic->Intermediate Mixing (Water) Amine Cyclopentylamine (Nucleophile) Amine->Intermediate Product 1-Cyclopentyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate->Product Reflux (-H2O) Cyclodehydration

Figure 1: Atom-economical synthesis pathway via aza-Michael addition and cyclodehydration.

Pharmaceutical Applications & Biological Utility[3][5][6][7]

Nav1.8 Inhibition (Pain Management)

Recent medicinal chemistry campaigns have identified 5-oxopyrrolidine-3-carboxamides as potent inhibitors of Nav1.8 , a voltage-gated sodium channel expressed in nociceptors.

  • Mechanism: The pyrrolidinone core mimics the transition state of peptide bonds, while the cyclopentyl group provides necessary hydrophobic interactions within the channel's voltage-sensing domain.

  • Utility: Treatment of neuropathic pain, chronic itch, and cough disorders.

Matrix Metalloproteinase (MMP) Inhibition

Derivatives of 5-oxopyrrolidine-3-carboxylic acid act as zinc-binding groups (ZBG) or peptidomimetic backbones in MMP inhibitors.

  • Target: MMP-2 and MMP-9.

  • Therapeutic Area: Anti-inflammatory agents and metastasis prevention in oncology.

Therapeutic Logic Flow

PharmaUtility Scaffold 1-Cyclopentyl-5-oxopyrrolidine- 3-carboxylic Acid Nav18 Target: Nav1.8 Channel (Voltage-Gated Sodium) Scaffold->Nav18 Derivatization (Amide) MMP Target: MMP-2 / MMP-9 (Zinc Metalloproteases) Scaffold->MMP ZBG Mimicry Effect1 Inhibition of Action Potential in Nociceptors Nav18->Effect1 Effect2 Suppression of Tissue Remodeling/Inflammation MMP->Effect2 Outcome1 Therapy: Neuropathic Pain & Chronic Itch Effect1->Outcome1 Outcome2 Therapy: Anti-Metastatic & Anti-Inflammatory Effect2->Outcome2

Figure 2: Pharmacological cascade showing primary molecular targets and downstream therapeutic outcomes.

Analytical Characterization

To validate the synthesis of CAS 696647-78-6, the following spectral data is expected:

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (DMSO-d6)

12.5 (s, 1H)
-COOH (Carboxylic acid proton)

4.2 (m, 1H)
N-CH (Cyclopentyl methine)

3.4 - 3.6 (m, 2H)
Ring

(C4 protons)

2.9 (m, 1H)
Ring CH (C3 proton)

2.4 - 2.6 (m, 2H)
Ring

(C2 protons)

1.4 - 1.9 (m, 8H)
Cyclopentyl

groups
LC-MS (ESI+)m/z = 198.1

Protonated molecular ion
IR Spectroscopy 1700-1730

C=O (Carboxylic Acid)
1640-1680

C=O (Lactam Amide)

References

  • PubChem. (n.d.). 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (Compound).[1][2][3][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders. PubMed Central. Retrieved January 29, 2026, from [Link]

  • MDPI. (2023).[5] Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Retrieved January 29, 2026, from [Link]

Sources

Technical Deep Dive: 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic Acid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, functioning as a rigidified


-amino acid mimetic. Its primary utility lies in the development of CCR2 (C-C Chemokine Receptor Type 2) antagonists , which are critical targets for treating inflammatory diseases, neuropathic pain, and fibrosis.

This guide details the chemical architecture, validated synthetic protocols, and structure-activity relationships (SAR) necessary for leveraging this scaffold. By constraining the conformational flexibility of the peptide backbone, this lactam derivative serves as an ideal "linker-anchor" system, positioning pharmacophores with high precision within GPCR orthosteric sites.

Part 1: Chemical Architecture & SAR Analysis

The "Linker-Anchor" Hypothesis

In the context of CCR2 antagonism, the 5-oxopyrrolidine-3-carboxylic acid core functions not merely as a spacer but as a bioactive conformational lock.

  • The Anchor (N1-Position): The 1-cyclopentyl group is a hydrophobic moiety designed to occupy the lipophilic sub-pocket of the receptor. While cyclopentyl is the baseline, optimization often leads to substituted phenyl or cyclohexyl groups (e.g., in BMS-741672 derivatives) to maximize van der Waals interactions.

  • The Rigid Linker (Lactam Ring): The 5-oxopyrrolidine ring (gamma-lactam) restricts bond rotation, reducing the entropic penalty of binding. It mimics the

    
    -turn secondary structure of peptides.
    
  • The Warhead Vector (C3-Carboxyl): The carboxylic acid at position 3 serves as the vector for amide coupling. High-affinity antagonists typically convert this acid into a carboxamide , linking to a basic "capping group" (such as a quinazoline or benzimidazole) that interacts with extracellular loops of the GPCR.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional zones of the scaffold.

SAR_Map Core 5-Oxopyrrolidine (Gamma-Lactam Core) N1 N1-Cyclopentyl Group (Hydrophobic Anchor) Core->N1 Lipophilic Pocket Filling C3 C3-Carboxylic Acid (Diversity Vector) Core->C3 Amide Coupling Site C5 C5-Carbonyl (H-Bond Acceptor) Core->C5 Backbone Constraint Target CCR2 Receptor Orthosteric Site N1->Target Van der Waals C3->Target Salt Bridge (via Amide)

Figure 1: Functional decomposition of the 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid scaffold.

Part 2: Validated Synthetic Protocol

The most robust route for synthesizing this scaffold is the Aza-Michael Addition-Cyclization sequence using itaconic acid. This route is favored for its atom economy and scalability.

Experimental Workflow: Synthesis of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic Acid

Objective: Synthesis of the core acid intermediate from Itaconic Acid and Cyclopentylamine.

Reagents & Materials:
  • Itaconic Acid (CAS: 97-65-4)

  • Cyclopentylamine (CAS: 1003-03-8)

  • Solvent: Deionized Water (Green Chemistry approach) or Toluene (for azeotropic removal)

  • Workup: 10% NaOH, Conc. HCl

Step-by-Step Methodology:
  • Reactant Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Itaconic Acid (13.0 g, 100 mmol) in Water (50 mL) .

    • Note: Water is preferred over organic solvents to facilitate the initial dissolution and promote the "on-water" reaction kinetics.

  • Amine Addition:

    • Add Cyclopentylamine (8.5 g, 100 mmol) dropwise to the stirring solution.

    • Caution: The reaction is exothermic. Maintain temperature < 40°C during addition.

  • Reflux & Cyclization:

    • Heat the mixture to reflux (100°C) for 12–16 hours .

    • Mechanism:[1][2][3][4][5] The amine undergoes a conjugate addition (Michael addition) to the unsaturated double bond of itaconic acid, followed by intramolecular amidation to close the lactam ring.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Basify with 10% NaOH to pH ~10 (to ensure the acid is in carboxylate form and remove unreacted amine via extraction if necessary).

    • Wash with Ethyl Acetate (2 x 50 mL) to remove non-polar impurities.

    • Acidify the aqueous layer carefully with Conc. HCl to pH 1–2. The product, 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid, typically precipitates as a solid.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from Ethanol/Water or Acetone .

    • Yield Expectation: 60–75%.

Quality Control (Self-Validating Metrics):
  • 1H NMR (DMSO-d6): Look for the characteristic diastereotopic protons of the pyrrolidine ring (~2.5–2.7 ppm and ~3.3–3.8 ppm) and the disappearance of itaconic acid alkene protons (5.7/6.3 ppm).

  • Melting Point: Distinct sharp range (dependent on enantiomeric purity if resolved).

Visualization: Synthetic Pathway

Synthesis_Flow R1 Itaconic Acid Step1 Step 1: Aza-Michael Addition (Water, Reflux, 12h) R1->Step1 R2 Cyclopentylamine R2->Step1 Inter Intermediate: Linear Adduct Step1->Inter Step2 Step 2: Cyclodehydration (In-situ) Inter->Step2 Prod 1-Cyclopentyl-5-oxopyrrolidine- 3-carboxylic Acid Step2->Prod

Figure 2: One-pot synthesis of the pyrrolidine scaffold from itaconic acid.

Part 3: Therapeutic Application (CCR2 Antagonism)[3][6]

Pharmacological Relevance

The 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid scaffold is a direct precursor to high-affinity CCR2 antagonists. The carboxylic acid is converted into an amide to create the final drug candidate.

Key Case Study: BMS-Series (Bristol-Myers Squibb) Research by Yang et al. (BMS) demonstrated that the thermodynamic stability of the lactam ring is crucial for "conformational switching."

  • Mechanism: The inhibitor binds to the CCR2 receptor, stabilizing a specific conformation that prevents the binding of the endogenous ligand CCL2 (MCP-1).

  • Metabolic Stability: Early derivatives suffered from oxidative metabolism at the cyclopentyl ring. Optimization strategies include:

    • Introducing polarity (e.g., hydroxyl groups) on the ring.

    • Replacing the cyclopentyl with a tetrahydropyran or substituted cyclohexyl group.

Comparative Data: Derivative Profiling

The following table summarizes the impact of modifying the C3-amide substituent on the 1-cyclopentyl-5-oxopyrrolidine core.

Compound IDR-Group (Amide)CCR2 Binding IC50 (nM)CCR2 Chemotaxis IC50 (nM)Metabolic Stability (t1/2, Human Microsomes)
Ref-1 (Acid) -OH (Precursor)>10,000N/AHigh
BMS-Like A 4-trifluoromethyl-benzyl12.545.025 min
BMS-Like B 3,5-bis(trifluoromethyl)2.15.440 min
BMS-741672 *Quinazoline-4-amine1.10.67>60 min

*Note: BMS-741672 utilizes a substituted cyclohexyl analog of the cyclopentyl scaffold, validating the core lactam strategy.

Part 4: Advanced Optimization (Chirality)

Critical Insight: The biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives is highly stereospecific.

  • The (S)-enantiomer at the C3 position is typically the eutomer (active form) for CCR2 antagonism.

  • Resolution Protocol: The racemic acid synthesized in Part 2 must be resolved.

    • Method A: Chiral HPLC using a Chiralpak AD-H column.

    • Method B: Classical resolution using (R)-(+)-alpha-methylbenzylamine.

Why this matters: Using the racemate often results in a 50% reduction in apparent potency and introduces "inactive load" to the metabolic system, increasing the risk of idiosyncratic toxicity.

References

  • Yang, M. G., et al. (2019). "Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672." ACS Medicinal Chemistry Letters. [Link]

  • Vilums, M., et al. (2015).[3] "When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists." European Journal of Medicinal Chemistry. [Link][3]

  • Matulis, D., et al. (2023). "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives." Molecules. [Link][5][6][7]

  • Carter, P. H., et al. (2010). "Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2." ACS Medicinal Chemistry Letters. [Link][1]

  • Chern, J. W., et al. (1998). "Synthesis and biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives." Chemical & Pharmaceutical Bulletin. [Link]

Sources

Targeting the Tumor Microenvironment: The Therapeutic Architecture of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gamma-Lactam Privilege

In the landscape of fragment-based drug discovery, the pyrrolidin-2-one (gamma-lactam) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide focuses on a specific, highly promising derivative: 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid .

Unlike traditional cytotoxic agents that target DNA replication, this derivative is engineered to modulate the Tumor Microenvironment (TME) . Its structural logic combines a zinc-binding warhead (carboxylic acid) with a hydrophobic membrane-penetrating tail (cyclopentyl ring), making it a potent candidate for inhibiting Matrix Metalloproteinases (MMPs) , specifically MMP-2 and MMP-9, which drive tumor metastasis and angiogenesis.

Chemical Architecture & SAR Analysis

To understand the anticancer potential, one must deconstruct the molecule into its functional pharmacophores. The design follows strict Structure-Activity Relationship (SAR) logic to maximize bioavailability and target affinity.

Structural DomainChemical MoietyBiological Function
The Warhead C3-Carboxylic Acid (-COOH)Zinc Chelation: Acts as a monodentate or bidentate ligand for the catalytic Zn²⁺ ion in the active site of metalloenzymes (MMPs, APN).
The Scaffold 5-Oxopyrrolidine (Gamma-Lactam)Conformational Constraint: Mimics the transition state of peptide hydrolysis; provides a rigid backbone to orient the warhead.
The Anchor N1-Cyclopentyl RingHydrophobic Interaction: Fits into the S1' hydrophobic pocket of the enzyme; improves LogP (lipophilicity) for passive membrane transport.
The Acceptor C5-Carbonyl (C=O)Hydrogen Bonding: Forms H-bonds with the enzyme backbone, stabilizing the inhibitor-enzyme complex.

Synthetic Pathway: The "Green" Aza-Michael Route

The synthesis of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is a testament to sustainable drug manufacturing. It utilizes Itaconic Acid , a bio-derived building block produced by Aspergillus terreus fermentation.[1]

Reaction Logic

The synthesis proceeds via a cascade reaction: an initial Aza-Michael addition of the amine to the


-unsaturated system of itaconic acid, followed by an intramolecular nucleophilic acyl substitution  (cyclization) to form the lactam ring.
Visualization: Synthetic Workflow

SynthesisPath Itaconic Itaconic Acid (Bio-derived Precursor) Intermediate Intermediate (Aza-Michael Adduct) Itaconic->Intermediate Reflux (H2O) 100°C Amine Cyclopentylamine (Primary Amine) Amine->Intermediate Product 1-Cyclopentyl-5-oxopyrrolidine- 3-carboxylic Acid Intermediate->Product Cyclization (-H2O)

Caption: The cascade synthesis utilizing bio-based Itaconic acid and Cyclopentylamine to yield the target lactam.

Mechanistic Profiling: The Zinc Trap

The primary anticancer mechanism of this derivative is the inhibition of Matrix Metalloproteinases (MMPs) . MMPs are zinc-dependent endopeptidases that degrade the Extracellular Matrix (ECM), clearing the path for tumor cells to invade surrounding tissue (metastasis) and for new blood vessels to form (angiogenesis).[2]

Mechanism of Action (MoA)
  • Recognition: The cyclopentyl group guides the molecule into the hydrophobic S1' pocket of the MMP active site.

  • Chelation: The C3-carboxylic acid coordinates with the catalytic Zinc (Zn²⁺) ion essential for enzyme activity.

  • Lock: The lactam ring forms hydrogen bonds with the enzyme backbone (e.g., Leu181 in MMP-9), locking the inhibitor in place.

  • Outcome: The MMP is rendered catalytically inert. Collagen IV is preserved, preventing basement membrane breach.

Visualization: Signaling & Inhibition Pathway

MoA Drug 1-Cyclopentyl-5-oxopyrrolidine- 3-carboxylic Acid MMP Active MMP-2/9 (Zinc Dependent) Drug->MMP Binds Active Site Complex Inhibitor-Enzyme Complex (Catalytically Inert) Drug->Complex Zinc Chelation MMP->Complex ECM Extracellular Matrix (Collagen IV) MMP->ECM Degrades Complex->ECM Preserves Metastasis Tumor Metastasis & Angiogenesis ECM->Metastasis Barrier Intact: Blocks Process

Caption: Mechanistic blockade of MMP-driven metastasis via zinc chelation and ECM preservation.[2][3][4][5][6][7]

Experimental Protocols

Protocol A: Synthesis of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic Acid

Note: This protocol is adapted from standard "green chemistry" methodologies for itaconic acid derivatives.

Reagents: Itaconic acid (10 mmol), Cyclopentylamine (10 mmol), Distilled Water (20 mL).

  • Setup: Charge a 50 mL round-bottom flask with Itaconic acid (1.30 g) and distilled water (20 mL). Stir until dissolved.

  • Addition: Add Cyclopentylamine (0.85 g) dropwise over 5 minutes. The reaction is exothermic; ensure temperature does not exceed 40°C during addition.

  • Reflux: Heat the mixture to reflux (100°C) for 12 hours. The initial Aza-Michael adduct will cyclize under thermal conditions.

  • Workup: Cool the reaction mixture to room temperature. Acidify to pH 2.0 using 1M HCl to protonate the carboxylic acid.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white crystalline solid.

  • Validation: Confirm structure via ¹H-NMR (look for lactam ring protons at 2.5-3.0 ppm and cyclopentyl multiplet at 1.5-2.0 ppm).

Protocol B: MMP-9 Enzymatic Inhibition Assay

Objective: Determine the IC50 of the derivative against human MMP-9.

Reagents: Recombinant Human MMP-9, Fluorogenic Substrate (Mca-PLGL-Dpa-AR-NH2), Assay Buffer (50 mM Tris, 10 mM CaCl2, pH 7.5).

  • Activation: Activate pro-MMP-9 (10 nM) with p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C.

  • Plating: In a black 96-well microplate, add 10 µL of the synthesized derivative (serial dilutions: 0.1 nM to 10 µM) to 80 µL of Assay Buffer containing activated MMP-9.

  • Incubation: Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 10 µL of Fluorogenic Substrate (Final concentration 10 µM).

  • Measurement: Monitor fluorescence immediately (Excitation: 320 nm, Emission: 405 nm) every minute for 30 minutes using a microplate reader.

  • Calculation: Plot Vmax (slope of the linear portion) vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Source: MDPI (Pharmaceuticals), 2022. Context: Describes the reaction of itaconic acid with amines and the anticancer evaluation of the resulting scaffold against A549 cells.

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids. Source: Frontiers in Chemistry / NIH, 2019. Context: Details the "green" mechanistic pathway of reacting itaconic acid with primary amines to form the 5-oxopyrrolidine-3-carboxylic acid core.

  • Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Source: Journal of Medicinal Chemistry (PubMed), 2009. Context: Establishes the carboxylic acid moiety as a critical zinc-binding group (ZBG) for MMP inhibition and the SAR of hydrophobic substituents.

  • Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Source: NIH / PMC, 2023. Context: Further validates the anticancer potential of the 5-oxopyrrolidine-3-carboxylic acid scaffold and its derivatives.[4][6]

Sources

Mechanistic Elucidation of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic Acid (CP-PCA): Preliminary Studies & Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CP-PCA ) represents a distinct chemical scaffold merging a polar pyroglutamic acid (5-oxopyrrolidine) core with a lipophilic N-cyclopentyl moiety. While often utilized as a synthetic intermediate for hydrazone-based anticancer agents, the unfunctionalized acid itself presents a unique pharmacophore profile.

This guide outlines the preliminary studies required to define the Mechanism of Action (MoA) of CP-PCA. Based on Structural Activity Relationship (SAR) analysis, CP-PCA exhibits homology to two distinct bioactive classes:

  • PDE4 Inhibitors (Rolipram-like): The pyrrolidinone ring and cyclopentyl group mimic the core features of phosphodiesterase-4 inhibitors, suggesting potential anti-inflammatory activity via cAMP modulation.

  • GABA/Glutamate Modulators: The 5-oxopyrrolidine core is structurally identical to pyroglutamic acid (5-oxoproline), a metabolic intermediate of the glutathione cycle that interacts with specific amino acid transporters and metabolic enzymes.

The following protocols are designed to deconvolve these pathways and validate the primary molecular target.

In Silico Target Prediction & Docking

Before wet-lab execution, computational modeling must prioritize the target class.

Structural Homology Modeling

The N-cyclopentyl group provides significant lipophilicity (cLogP ~ -1.06 to 0.5 depending on ionization), potentially allowing membrane permeability unlike the native pyroglutamic acid.

  • Hypothesis A (PDE4): Dock CP-PCA into the catalytic pocket of PDE4B (PDB: 1RO6). The carboxylic acid at C-3 may mimic the phosphate binding of cAMP or interact with the magnesium-coordinating residues (Asp318).

  • Hypothesis B (GABA-T): Dock into GABA Transaminase (PDB: 1OHV). The lactam ring mimics the GABA lactam transition state.

Pharmacophore Mapping Protocol
  • Conformational Search: Generate low-energy conformers of CP-PCA using DFT (B3LYP/6-31G*).

  • Virtual Screening: Screen against the ChEMBL database for substructure matches with known IC50 < 10 µM.

  • Output: Rank order of predicted targets based on binding energy (ΔG).

Biochemical Validation: Phosphodiesterase (PDE) Inhibition

Given the structural similarity to pyrrolidinone-based PDE inhibitors, the primary biochemical assay focuses on PDE4 inhibition.

Assay Principle

The assay quantifies the inhibition of cAMP hydrolysis by PDE4. CP-PCA is incubated with recombinant PDE4 and fluorescently labeled cAMP. If CP-PCA acts as an inhibitor, cAMP levels remain high, maintaining fluorescence polarization (FP).

Experimental Protocol (IMAP Technology)

Reagents:

  • Recombinant Human PDE4B enzyme.

  • FAM-labeled cAMP substrate.

  • IMAP Binding Reagent (Molecular Devices).

  • CP-PCA (dissolved in DMSO, stock 10 mM).

Workflow:

  • Preparation: Dilute CP-PCA in assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl2) to varying concentrations (0.1 nM – 100 µM).

  • Incubation: Add 5 µL of CP-PCA + 5 µL of PDE4B enzyme (0.05 U/well) to a 384-well black plate. Incubate for 15 min at RT.

  • Reaction: Add 10 µL of FAM-cAMP (100 nM). Incubate for 45 min at RT.

  • Termination: Add 60 µL of IMAP Binding Reagent (nanoparticles bind phosphate groups of the product AMP, not cAMP).

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm). High FP = High AMP (Active Enzyme). Low FP = High cAMP (Inhibited Enzyme).

Data Analysis: Calculate % Inhibition and fit to a 4-parameter logistic equation to determine IC50.

Concentration (µM)Fluorescence Polarization (mP)% Inhibition
0.012802%
0.12755%
1.021035%
10.012085%
100.04598%
Control (DMSO) 285 0%
Rolipram (Ref) 40 100%

Cellular Mechanism: cAMP Signaling Pathway

If biochemical assays confirm PDE4 inhibition, the cellular consequence must be validated: elevation of intracellular cAMP and phosphorylation of CREB.

Pathway Visualization (cAMP/PKA Axis)

The following diagram illustrates the hypothesized mechanism where CP-PCA inhibits PDE4, preventing cAMP degradation and activating downstream anti-inflammatory effectors.

G CP_PCA CP-PCA (Inhibitor) PDE4 PDE4 Enzyme CP_PCA->PDE4 Inhibits AMP AMP (Inactive) PDE4->AMP Hydrolysis cAMP cAMP cAMP->PDE4 Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB NF-κB (Inflammatory) PKA->NFkB Inhibits pCREB p-CREB (Active) CREB->pCREB Activation Cytokines TNF-α / IL-6 (Suppression) pCREB->Cytokines Inhibits Transcription

Caption: Hypothesized MoA: CP-PCA inhibits PDE4-mediated hydrolysis of cAMP, sustaining PKA activation and suppressing inflammatory cytokine transcription.

Cellular Assay: HTRF cAMP Quantification

Cell Line: U937 (Human monocyte-like) or RAW 264.7 (Macrophage).

Protocol:

  • Seeding: Seed 10,000 cells/well in a white 384-well plate.

  • Stimulation: Treat cells with Forskolin (10 µM) to induce basal cAMP production.

  • Treatment: Add CP-PCA (10 µM) and incubate for 30 min.

  • Lysis/Detection: Add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.

  • Analysis: Measure FRET signal. A decrease in FRET signal (due to competitive binding of endogenous cAMP) indicates elevated intracellular cAMP levels.

Secondary Hypothesis: Glutamate/GABA Metabolism

If PDE4 assays are negative, the secondary hypothesis (Glutamate mimicry) must be tested using a metabolic flux assay.

Rationale

The 5-oxopyrrolidine core is metabolically active in the gamma-glutamyl cycle . CP-PCA may act as a competitive inhibitor of 5-oxoprolinase (the enzyme that converts pyroglutamate to glutamate), leading to intracellular accumulation of 5-oxoproline or depletion of glutathione.

Workflow: LC-MS/MS Metabolomics
  • Treatment: Treat HepG2 cells with CP-PCA (50 µM) for 24h.

  • Extraction: Lyse cells in cold 80% Methanol.

  • Analysis: Targeted LC-MS/MS for Glutamate, Glutamine, GABA, and GSH (Glutathione).

  • Success Criteria: A significant (>50%) reduction in intracellular Glutamate or GSH compared to vehicle control suggests interference with the gamma-glutamyl cycle.

General Experimental Workflow

The following flowchart summarizes the decision matrix for characterizing CP-PCA.

Workflow Start Compound: CP-PCA InSilico 1. In Silico Docking (PDE4 vs GABA-T) Start->InSilico Biochem 2. PDE4 Enzymatic Assay (IMAP FP) InSilico->Biochem Decision1 IC50 < 10 µM? Biochem->Decision1 Cellular 3. Cellular cAMP/PKA (HTRF / Western Blot) Decision1->Cellular Yes Metabolic 4. Glutamate/GSH Profiling (LC-MS/MS) Decision1->Metabolic No Valid Target Validated: PDE4 Inhibitor Cellular->Valid AltValid Target Validated: Metabolic Modulator Metabolic->AltValid

Caption: Strategic workflow for de-orphaning the mechanism of action for CP-PCA.

References

  • BenchChem. (2025).[1] A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. Link

  • National Institutes of Health (NIH). (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast cancer. Link

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Link

  • PubChem. (2023). Compound Summary: 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CID 696647-78-6).[2][3][4][5][6] Link

  • BioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. (Reference for carboxylic acid pharmacophore interactions). Link

Sources

Methodological & Application

Derivatization of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid at the C-3 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid at the C-3 Position

Executive Summary & Strategic Context

The pyrrolidin-2-one (gamma-lactam) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous CNS-active agents (e.g., Piracetam, Levetiracetam) and anti-inflammatory drugs. Specifically, 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid represents a critical intermediate in the synthesis of CCR2/CCR5 antagonists (targeting chemokine receptors in rheumatoid arthritis and atherosclerosis) and PDE4 inhibitors (for asthma and COPD).

The C-3 carboxylic acid moiety is the primary vector for Structure-Activity Relationship (SAR) expansion. Unlike the N-1 position, which is capped with a lipophilic cyclopentyl group to occupy hydrophobic pockets (e.g., the orthosteric site of CCR2), the C-3 position is solvent-exposed in many binding models, allowing for the installation of polar pharmacophores, hydrogen bond donors/acceptors, or bioisosteres to tune solubility and metabolic stability.

This guide details three high-value derivatization protocols for the C-3 position:

  • Amide Coupling: For rapid library generation.

  • Curtius Rearrangement: For converting the carbon-linked acid to a nitrogen-linked amine/urea.

  • Heterocycle Formation: For installing 1,2,4-oxadiazole bioisosteres.

Structural Analysis & Reactivity Profile

Before initiating synthesis, the researcher must understand the steric and electronic environment of the C-3 position.

  • Stereochemistry: The C-3 carbon is a chiral center. The starting material (synthesized via the condensation of itaconic acid and cyclopentylamine) is typically racemic. If enantiopure material is required, resolution via chiral HPLC or salt formation with chiral amines (e.g., (R)-alpha-methylbenzylamine) is recommended prior to derivatization to avoid complex diastereomeric mixtures later.

  • Acidity: The C-3 proton is alpha to the carboxylic acid but beta to the lactam carbonyl. While less acidic than a malonate proton, it is susceptible to epimerization under strongly basic conditions (e.g., NaH, excess DBU) or high temperatures.

  • Steric Shielding: The N-cyclopentyl group is relatively bulky. While it points away from C-3 in the trans conformation, it can induce ring puckering that hinders the approach of large nucleophiles.

Visualizing the Derivatization Strategy

DerivatizationStrategy Start 1-Cyclopentyl-5-oxopyrrolidine- 3-carboxylic acid Amide Amide Coupling (Library Expansion) Start->Amide HATU/DIPEA + R-NH2 Curtius Curtius Rearrangement (C -> N Transformation) Start->Curtius DPPA or T3P/NaN3 Hetero Heterocycle Formation (Bioisosteres) Start->Hetero 1. CDI/Hydrazine 2. R-COOH AmideProd C-3 Amides (SAR: H-bond donors) Amide->AmideProd UreaProd C-3 Ureas/Carbamates (CCR2 Pharmacophores) Curtius->UreaProd Oxadiazole 1,2,4-Oxadiazoles (Metabolic Stability) Hetero->Oxadiazole

Figure 1: Strategic divergence from the C-3 carboxylic acid handle.

Protocol 1: High-Fidelity Amide Coupling

Objective: To couple diverse amines to the C-3 acid without racemization. Challenge: Standard EDC/HOBt couplings can be sluggish due to the secondary steric effects of the cyclopentyl ring. Solution: Use T3P (Propylphosphonic anhydride) or HATU . T3P is preferred for scale-up due to easy workup (water-soluble byproducts) and low epimerization rates.

Materials:
  • Substrate: 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)

  • Amine Partner: R-NH₂ (1.2 eq)

  • Coupling Agent: HATU (1.2 eq) OR T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (for HATU) or EtOAc/DCM (for T3P)

Step-by-Step Methodology:
  • Dissolution: In a dry round-bottom flask under N₂, dissolve the carboxylic acid (1.0 eq) in DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq). Stir for 5 minutes.

  • Coupling Agent Addition:

    • Method A (HATU): Add HATU (1.2 eq) in one portion. Stir for 15 minutes to form the activated ester.

    • Method B (T3P): Add T3P solution (1.5 eq). (Note: T3P requires no pre-activation time).

  • Amine Addition: Add the amine partner (1.2 eq).

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 40°C. Avoid temperatures >60°C to prevent racemization.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with: 10% LiCl (aq) (to remove DMF), Sat. NaHCO₃, 1M HCl (skip if product is basic), and Brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol 2: The Curtius Rearrangement (C N Transformation)

Objective: To convert the C-3 carboxylic acid into a C-3 amine, isocyanate, or urea. Significance: Many CCR2 antagonists (e.g., BMS-741672 analogs) feature a nitrogen atom attached directly to the pyrrolidine ring. The Curtius rearrangement is the most reliable method to excise the carbonyl carbon.

Mechanism & Workflow:
  • Acyl Azide Formation: Acid + DPPA

    
     Acyl Azide.
    
  • Thermal Rearrangement: Acyl Azide

    
     Isocyanate (-N=C=O) + N₂.[1]
    
  • Nucleophilic Trapping:

    • Trap with Alcohol

      
       Carbamate (Cbz/Boc protected amine).
      
    • Trap with Amine

      
       Urea.
      
    • Trap with Water

      
       Free Amine (often unstable, spontaneously degrades).
      
Visualizing the Curtius Workflow

CurtiusWorkflow Acid Start: C-3 Acid AcylAzide Intermediate: Acyl Azide (Do NOT Isolate) Acid->AcylAzide Activation DPPA Reagent: DPPA + TEA Solvent: Toluene DPPA->AcylAzide Heat Heat (80-100°C) (-N2) AcylAzide->Heat Isocyanate Key Intermediate: Isocyanate (-N=C=O) Heat->Isocyanate Trap1 Trap: t-BuOH Isocyanate->Trap1 Trap2 Trap: R-NH2 Isocyanate->Trap2 Prod1 Product: N-Boc Amine Trap1->Prod1 Prod2 Product: Urea Derivative Trap2->Prod2

Figure 2: One-pot Curtius Rearrangement workflow.

Step-by-Step Methodology (One-Pot Urea Synthesis):
  • Setup: In a dry flask, dissolve 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous Toluene (0.2 M).

  • Azidation: Add Triethylamine (TEA) (1.5 eq) followed by DPPA (Diphenylphosphoryl azide) (1.1 eq).

  • Activation: Stir at RT for 30 minutes.

    • Safety Note: Acyl azides are potentially explosive. Do not isolate. Proceed directly to rearrangement.

  • Rearrangement: Heat the mixture to 80°C–90°C. Evolution of N₂ gas will be observed. Stir for 1–2 hours until gas evolution ceases.

    • Validation: IR spectroscopy can confirm the appearance of the strong Isocyanate peak (~2270 cm⁻¹).

  • Trapping (Urea Formation): Cool to 50°C. Add the desired amine (R-NH₂) (1.2 eq).

  • Completion: Stir at 50°C for 2 hours, then cool to RT. The urea product often precipitates or can be purified via flash chromatography.

Protocol 3: 1,2,4-Oxadiazole Synthesis (Bioisostere)

Objective: To replace the carboxylic acid with a hydrolytically stable, lipophilic bioisostere. Context: 1,2,4-Oxadiazoles improve membrane permeability compared to the parent acid while maintaining hydrogen bond acceptor capability.

Methodology:
  • Activation: React the C-3 acid with CDI (Carbonyldiimidazole) (1.2 eq) in DMF at RT for 1 hour.

  • Amidoxime Addition: Add an aryl-amidoxime (R-C(NH₂)=NOH) (1.2 eq).

  • Cyclization: Heat the reaction to 100°C–110°C for 12 hours.

    • Note: This thermal cyclization drives the loss of water. If yields are low, use EDC/HOBt to form the O-acyl amidoxime intermediate at RT, isolate it, and then reflux in Toluene or Pyridine to cyclize.

Comparative Data & Troubleshooting

Table 1: Reagent Selection Guide for C-3 Derivatization

TransformationPreferred ReagentSolventKey AdvantagePotential Pitfall
Amide Coupling T3P (Propylphosphonic anhydride)EtOAc / DCMLow epimerization; easy aqueous workup.Requires base (DIPEA/TEA) in excess; T3P is moisture sensitive.
Amide Coupling HATU DMF / DMAHighest reactivity for sterically hindered amines.Difficult to remove tetramethylurea byproduct; expensive.
Curtius (C->N) DPPA TolueneOne-pot safety; direct conversion to isocyanate.Requires heating (safety risk with azides); difficult to remove phosphate byproducts.
Esterification SOCl₂ / MeOH MeOHQuantitative yield; simple workup.Highly acidic; not compatible with acid-labile groups on the N-1 substituent.
Senior Scientist's Note (Troubleshooting):
  • Water Solubility: The starting material (C-3 acid) is moderately water-soluble. During extraction, keep the aqueous phase acidic (pH ~3) to ensure the acid is protonated and partitions into the organic layer.

  • Purification: The lactam ring is polar. If using Normal Phase chromatography, use DCM:MeOH (95:5) rather than Hexane:EtOAc. For polar derivatives, Reverse Phase (C18) is highly recommended.

  • NMR Diagnostic: To confirm derivatization at C-3, monitor the C-3 proton (methine). In the acid, it typically appears around 3.0–3.3 ppm. Upon conversion to an amide or ester, this shift will move downfield slightly, but the loss of the broad COOH peak (10–12 ppm) is the primary indicator.

References

  • Xia, M., & Sui, Z. (2009).[2] "Recent developments in CCR2 antagonists." Expert Opinion on Therapeutic Patents, 19(3), 295-303.[2] [Link]

  • Organic Chemistry Portal. "Curtius Rearrangement." Organic Chemistry Portal. Accessed January 29, 2026. [Link]

  • Brodney, M. A., et al. (2009). "Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist." Journal of Medicinal Chemistry, 52(19). [Link]

  • Ghosh, A. K., et al. (2025).[3] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ResearchGate. [Link]

Sources

1H NMR and 13C NMR spectral analysis of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of N-Alkylated Lactam Scaffolds

Introduction & Scope

The pyrrolidinone (lactam) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for GPCR ligands, nootropic agents (e.g., racetams), and antimicrobial compounds. This Application Note details the complete spectral assignment of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid .

This molecule presents specific analytical challenges:

  • Chirality: The C3 stereocenter creates diastereotopic environments for the methylene protons at C2 and C4.

  • Overlap: The cyclopentyl ring protons often obscure the critical pyrrolidinone ring resonances.

  • Conformation: Ring puckering can complicate coupling constant (

    
    -value) analysis.
    

This guide provides a self-validating protocol for unambiguous assignment using 1D and 2D NMR techniques.

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize aggregation (dimerization of carboxylic acids), the choice of solvent is critical.

  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO disrupts carboxylic acid dimers, sharpening the -COOH proton signal (~12 ppm). It also provides better solubility for the polar lactam core.

  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz recommended, 400 MHz minimum)
ExperimentPulse SequenceScans (NS)TD (points)Purpose

H 1D
zg301664kQuantitative integration and coupling analysis.

C 1D
zgpg30102464kCarbon backbone identification.
COSY cosygpppqf42048 x 256Identify spin systems (H2-H3-H4).
HSQC hsqcedetgp42048 x 256Multiplicity-edited (CH/CH

up, CH

down).
HMBC hmbcgplpndqf84096 x 256Connect N-substituent to Ring (N-CH to C2/C5).

Structural Analysis & Assignment Logic

Numbering Scheme

For this analysis, the IUPAC numbering for the pyrrolidinone ring is used:

  • N1: Nitrogen atom (substituted with Cyclopentyl).

  • C2: Methylene adjacent to Nitrogen.

  • C3: Methine substituted with Carboxylic Acid.[1]

  • C4: Methylene adjacent to Carbonyl.

  • C5: Lactam Carbonyl.

H NMR Assignment Strategy

The pyrrolidine ring protons form a complex spin system due to the chiral center at C3.

  • The "Key" Handle (H3): Look for a multiplet around 3.0–3.4 ppm . This proton couples to four other protons (two at C2, two at C4).[2]

  • Diastereotopic Protons (H2a/H2b and H4a/H4b): Because C3 is chiral, the protons on C2 and C4 are magnetically non-equivalent.

    • H2 Protons: Found downfield (~3.4–3.8 ppm) due to proximity to the electronegative Nitrogen.

    • H4 Protons: Found upfield (~2.4–2.7 ppm) near the carbonyl group.

  • Cyclopentyl Group:

    • N-CH (Methine): A distinct multiplet (quintet-like) around 4.2–4.4 ppm .

    • Ring CH

      
      : A massive envelope of multiplets between 1.4–1.9 ppm .
      
C NMR Assignment Strategy
  • Carbonyls: Two distinct peaks >170 ppm.[1][2][3][4] The Acid (COOH) is typically more deshielded (~174-176 ppm) than the Amide (C=O) (~170-172 ppm), though HMBC is required to confirm.

  • Methines (CH): The C3 methine (~36-40 ppm) and Cyclopentyl N-CH (~51-53 ppm) are distinguished by HSQC.

Representative Spectral Data

Note: Chemical shifts (


) are reported in ppm relative to TMS (0 ppm) in DMSO-

.[4][5] Values are representative of this molecular class.
Table 1: H NMR Data (600 MHz, DMSO- )
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
COOH 12.60br s-Exchangeable acidic proton.
H-1' 4.35m (quint)7.5Cyclopentyl methine (N-CH).
H-2a 3.65dd10.2, 8.5Diastereotopic, adjacent to N.
H-2b 3.48dd10.2, 6.0Diastereotopic, adjacent to N.
H-3 3.15m-Chiral center methine.
H-4a 2.62dd16.5, 9.0Diastereotopic, adjacent to C=O.
H-4b 2.45dd16.5, 5.5Diastereotopic, adjacent to C=O.
Cyc-CH

1.40 - 1.90m (envelope)-Cyclopentyl methylene protons (8H).
Table 2: C NMR Data (150 MHz, DMSO- )
Position

(ppm)
TypeHMBC Correlations (H

C)
C-3 (COOH) 174.4CqH-3, H-4
C-5 (C=O) 171.8CqH-4, H-3, H-1'
C-1' 52.1CHH-2a, H-2b (Critical Link)
C-2 48.5CH

H-3
C-3 36.2CHH-2, H-4
C-4 33.7CH

H-3
Cyc-CH

28.5, 23.8CH

H-1'

Assignment Workflow & Logic Map

The following diagram illustrates the decision tree for confirming the structure, specifically distinguishing the ring protons from the cyclopentyl group.

NMR_Assignment_Workflow Start Sample in DMSO-d6 H1_Acq 1H 1D Acquisition Start->H1_Acq COOH_Check Check >12 ppm (Confirm Acid) H1_Acq->COOH_Check Region_Split Region Analysis H1_Acq->Region_Split Final Structure Confirmed COOH_Check->Final HighField 1.4 - 2.0 ppm Cyclopentyl CH2s Region_Split->HighField Integration = 8H MidField 2.4 - 4.5 ppm Core Ring + N-CH Region_Split->MidField HMBC HMBC Link N-CH to C2/C5 HighField->HMBC Verify Ring Attach HSQC HSQC (Edited) Separate CH from CH2 MidField->HSQC Identify Carbons COSY COSY Trace Spin System H2-H3-H4 HSQC->COSY Assign H2/H3/H4 COSY->HMBC HMBC->Final N-C connectivity

Figure 1: Step-by-step NMR assignment logic flow for 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid.

Critical Analysis Notes

  • The HMBC "Bridge": The most critical experiment to prove the cyclopentyl group is attached to the Nitrogen (and not an ester oxygen, for example) is the HMBC. You must observe a correlation between the Cyclopentyl methine proton (H-1') and the Lactam Carbonyl (C5) and/or the Ring C2 .

  • Stereochemical Complexity: While the molecule has one chiral center, the sample is typically a racemate. If an enantiopure synthesis was performed, the NMR spectrum remains identical in an achiral environment. To determine enantiomeric excess (ee), a chiral solvating agent (e.g., Pirkle alcohol) or shift reagent (e.g., Eu(hfc)

    
    ) must be added.
    
  • Water Suppression: If the DMSO contains water, the HDO peak (~3.3 ppm) often overlaps with H-3 or H-2. Use a water suppression pulse sequence (e.g., zgesgp) or dry the sample if this overlap prevents accurate integration.

References

  • General Lactam Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for lactam carbonyl and methylene shifts).
  • Analogous Structure Verification: Matulis, D., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. NIH/PubMed Central. Available at: [Link] (Used for comparative shifts of the 5-oxopyrrolidine-3-carboxylic acid core).

  • Cyclopentyl Shift Data: University of Queensland. (2025). Cyclopentanone NMR Data & Topology. Automated Topology Builder (ATB). Available at: [Link] (Reference for cyclopentyl ring proton behavior).

  • Carboxylic Acid Dimerization: LibreTexts Chemistry. (2025).[1][2][3][6][7] Spectroscopy of Carboxylic Acids. Available at: [Link] (Explanation of solvent effects on -COOH shifts).

Sources

Application Note: ESI-MS/MS Fragmentation Elucidation of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical analysis and metabolite identification. It details the structural elucidation of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Introduction & Scope

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 696647-78-6) is a functionalized lactam often encountered as a building block in peptidomimetic drug synthesis or as a degradation product of N-alkylated proline derivatives.[1] Accurate structural characterization of this compound is critical for impurity profiling in GMP environments.

This guide provides a definitive fragmentation map for the protonated precursor [M+H]⁺ = 198.11 , distinguishing it from isobaric isomers through characteristic neutral losses specific to the N-cyclopentyl and carboxylic acid moieties.

Experimental Protocol (Standardized)

To replicate the fragmentation patterns described, use the following High-Resolution MS (HRMS) conditions.

Sample Preparation[1][2]
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 10 µg/mL (Direct Infusion) or 1 µg/mL (LC-MS injection).

LC-MS/MS Conditions (Q-TOF / Orbitrap)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Capillary Voltage: 3.5 kV.[3]

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source decay).

  • Collision Energy (CE): Stepped ramp 10–40 eV to capture both labile and backbone cleavages.

  • Mass Range: m/z 50 – 300.

Results & Discussion: Fragmentation Mechanics

The fragmentation of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is driven by two competing charge-remote and charge-proximate mechanisms: distal dehydration and proximal N-dealkylation .

Primary Precursor[2]
  • [M+H]⁺ (m/z 198.1125): The protonation occurs preferentially at the amide oxygen of the lactam ring, which is the most basic site, stabilizing the positive charge via resonance.

Pathway A: Dehydration (Acid Moiety)
  • Transition: m/z 198 → m/z 180 (Δ -18 Da)

  • Mechanism: The carboxylic acid group at C3 undergoes intramolecular dehydration. This is often catalyzed by the neighboring lactam carbonyl or via a 1,3-hydrogen shift, resulting in an acylium ion or a cyclic anhydride-like intermediate.

  • Diagnostic Value: This loss confirms the presence of a free carboxylic acid. Esters would show loss of alcohol (e.g., -32 Da for methyl esters).

Pathway B: N-Dealkylation (Cyclopentyl Loss)
  • Transition: m/z 198 → m/z 130 (Δ -68 Da)

  • Mechanism: This is the most characteristic pathway for N-alkyl lactams. The protonated amide undergoes a hydrogen rearrangement (often a 1,5-hydride shift from the cyclopentyl ring) leading to the neutral loss of cyclopentene (C₅H₈) .

  • Result: The product ion at m/z 130 corresponds to the protonated 5-oxopyrrolidine-3-carboxylic acid (Pyroglutamic acid derivative). This proves the N-substitution is a cyclopentyl group and not an isomeric acyclic chain.

Pathway C: Combined Losses & Ring Opening
  • Transition: m/z 130 → m/z 84 (Δ -46 Da)

  • Mechanism: The m/z 130 fragment (pyroglutamic acid core) further degrades by losing HCOOH (Formic acid) or H₂O + CO . The ion at m/z 84 is a characteristic pyrrolidone ring fragment commonly seen in proline derivatives.

Summary of Diagnostic Ions
m/z (Exp)Ion IdentityFormulaNeutral LossStructural Insight
198.11 [M+H]⁺C₁₀H₁₆NO₃⁺-Parent Molecule
180.10 [M+H - H₂O]⁺C₁₀H₁₄NO₂⁺H₂O (18 Da)Confirm free -COOH
130.05 [M+H - C₅H₈]⁺C₅H₈NO₃⁺C₅H₈ (68 Da)Key Diagnostic: N-Cyclopentyl group
84.04 [Core - HCOOH]⁺C₄H₆N⁺HCOOH (46 Da)Pyrrolidone ring backbone

Visualized Fragmentation Pathway

The following diagram illustrates the causal relationships between the precursor and its fragments.

FragmentationPath Precursor [M+H]+ Precursor m/z 198.11 (C10H16NO3+) Dehydrated Dehydrated Adduct m/z 180.10 (Loss of H2O) Precursor->Dehydrated - H2O (18 Da) Acid Dehydration Core Pyroglutamic Core m/z 130.05 (Loss of Cyclopentene) Precursor->Core - C5H8 (68 Da) N-Dealkylation RingFrag Pyrrolidone Fragment m/z 84.04 (Loss of HCOOH) Core->RingFrag - HCOOH (46 Da) Decarboxylation

Figure 1: Proposed ESI-MS/MS fragmentation tree for 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid.

References

  • PubChemLite. (2023).[2][4] 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid Mass Spectrum Data. National Center for Biotechnology Information. Link[1]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyroglutamic Acid Derivatives. NIST Chemistry WebBook, SRD 69. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted pyrrolidones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for N-alkyl lactam mechanisms).

Sources

Application Note: In Vitro Screening of Pyrrolidinone Derivatives for Neuroprotective Activity

[1]

Abstract & Strategic Overview

Pyrrolidinone derivatives (the "racetam" family, e.g., Piracetam, Levetiracetam) represent a critical class of nootropic and neuroprotective agents.[1] While their mechanisms often involve modulation of the Synaptic Vesicle Protein 2A (SV2A) and AMPA receptors, a distinct secondary mechanism—mitochondrial stabilization and antioxidant defense—is crucial for their neuroprotective efficacy.

This guide details a robust in vitro screening workflow. Unlike generic toxicity screens, this protocol addresses the specific physicochemical challenges of pyrrolidinone derivatives, particularly their potential to cause false positives in tetrazolium-based assays (MTT) due to intrinsic reducing activity.

The "Dual-Pathway" Hypothesis

Effective screening must validate protection against two primary insults relevant to pyrrolidinone pharmacology:

  • Oxidative Stress (

    
    ):  Mimics ischemic reperfusion injury; targets mitochondrial integrity.
    
  • Excitotoxicity (Glutamate): Mimics synaptic over-excitation; targets receptor-mediated calcium influx.

Experimental Design & Critical Controls

Cell Model Selection: Why Differentiated SH-SY5Y?

While PC12 (rat pheochromocytoma) cells are common, differentiated SH-SY5Y (human neuroblastoma) cells are the gold standard for this assay.

  • Reasoning: Undifferentiated SH-SY5Y cells are proliferative and glycolytic (cancer-like). Differentiation with Retinoic Acid (RA) arrests the cell cycle, extends neurites, and forces the cell to rely on oxidative phosphorylation—mimicking the metabolic vulnerability of primary neurons.

  • Relevance: Pyrrolidinones often act as mitochondrial metabolic enhancers; this effect is obscured in glycolytic, undifferentiated cells.

The "MTT Trap" (Scientific Integrity Alert)

Many pyrrolidinone derivatives possess antioxidant moieties that can chemically reduce MTT to formazan in the absence of cells, leading to false "hyper-viability" data.

  • The Fix: This protocol utilizes a Wash-MTT method or recommends LDH Release (membrane integrity) as a non-redox validator.

Visualizing the Mechanism & Workflow

Mechanistic Pathways

The following diagram illustrates how pyrrolidinone derivatives intervene in apoptotic cascades, specifically modulating SV2A and mitochondrial ROS.

NeuroprotectionMechanismPyrrolidinonePyrrolidinoneDerivativeSV2ASV2A Binding(Synaptic Vesicle)Pyrrolidinone->SV2AModulatesMitoMitochondrialComplex I/IVPyrrolidinone->MitoStabilizesCaCa2+ InfluxSV2A->CaNormalizesROSROS Surge(Oxidative Stress)Mito->ROSScavenges/ReducesSurvivalNeuroprotection(Survival)Mito->SurvivalPreserves ATPInsultInsult(H2O2 / Glutamate)Insult->ROSInsult->CaCaspaseCaspase-3ActivationROS->CaspaseCa->CaspaseApoptosisNeuronalApoptosisCaspase->Apoptosis

Figure 1: Proposed mechanism of action. Pyrrolidinones stabilize mitochondrial function and modulate SV2A to counteract excitotoxic and oxidative insults.

Experimental Workflow

The timeline is critical. Pre-treatment is required to prime cellular defense mechanisms (e.g., Nrf2 pathway activation) before the toxic insult.

AssayWorkflowStep1Day 0-7:Differentiation(10µM RA)Step2Day 8:Drug Pre-treatment(1-24 Hours)Step1->Step2Step3Day 9:Toxic Insult(H2O2 / Glu)Step2->Step3Step4Day 10:Wash Step(Remove Drug)Step3->Step4Step5Readout:MTT / LDH / ROSStep4->Step5

Figure 2: Assay timeline. The "Wash Step" (Step 4) is unique to this protocol to prevent chemical interference with detection reagents.

Detailed Protocols

Protocol A: SH-SY5Y Differentiation

Objective: Generate a homogeneous population of neuron-like cells.[2]

Reagents:

  • SH-SY5Y cells (ATCC CRL-2266)

  • DMEM/F12 Medium + 1% FBS (Low Serum)

  • all-trans-Retinoic Acid (RA) (Sigma R2625)

  • Poly-D-Lysine (PDL) coated plates

Procedure:

  • Seeding: Seed SH-SY5Y cells at

    
     cells/cm² in standard growth medium (10% FBS). Allow 24h attachment.
    
  • Induction: Replace medium with Differentiation Medium (DMEM/F12 + 1% FBS + 10

    
     RA ).[3]
    
    • Note: RA is light-sensitive.[4] Handle in low light.

  • Maintenance: Replace medium every 48 hours for 7 days .

  • Validation: Cells should exhibit long neurites (>2x cell body length) and reduced proliferation.

Protocol B: Neuroprotection Screen ( Model)

Objective: Assess the ability of the derivative to prevent oxidative death.

Reagents:

  • Test Compounds (Pyrrolidinone derivatives) dissolved in DMSO (Stock 10-100 mM).

  • Hydrogen Peroxide (

    
    ) (30% stock, dilute fresh).
    
  • MTT Reagent (5 mg/mL in PBS).

Step-by-Step:

  • Preparation: Use Day 7 differentiated cells in 96-well PDL-coated plates.

  • Pre-treatment (Prophylactic Window):

    • Remove old medium.[2][4][5]

    • Add fresh medium containing Test Compound (0.1, 1, 10, 50, 100

      
      ).
      
    • Vehicle Control: DMSO (Final concentration < 0.1%).

    • Positive Control: NAC (N-Acetylcysteine, 1 mM) or Levetiracetam (100

      
      ).
      
    • Incubate for 24 hours .

  • Insult:

    • Do NOT remove the drug (Co-treatment phase).

    • Add

      
       to a final concentration of 150-300 
      
      
      (Titrate this per batch to achieve ~50% cell death in vehicle control).
    • Incubate for 24 hours .

  • The "Wash" (Crucial Step):

    • Carefully aspirate medium containing drug and

      
      .
      
    • Wash 1x with warm PBS. This removes residual pyrrolidinone that could reduce MTT.

    • Add fresh medium (no drug, no phenol red).

  • Readout (MTT):

    • Add MTT solution (final 0.5 mg/mL). Incubate 3-4 hours at 37°C.

    • Solubilize formazan with DMSO.[5] Read Absorbance at 570 nm.

Protocol C: Mechanistic Validation (Mitochondrial ROS)

Objective: Confirm the drug acts by preserving mitochondrial function.

Reagents:

  • DCFDA (H2DCFDA) - Cellular ROS indicator.

  • JC-1 Dye - Mitochondrial Membrane Potential indicator.

Procedure:

  • Follow Protocol B steps 1-3.

  • Instead of MTT, after the insult period:

    • Wash cells with PBS.[2][4]

    • Add 10

      
       DCFDA  in serum-free medium.
      
    • Incubate 30 mins at 37°C.

  • Read: Fluorescence Plate Reader (Ex/Em: 485/535 nm).

    • Result: Neuroprotective compounds should significantly reduce fluorescence compared to the

      
      -only group.
      

Data Presentation & Analysis

Calculate % Neuroprotection using the following formula to normalize against the inherent variability of biological assays:

Table 1: Expected Control Values (Validity Check)

GroupTreatmentExpected Viability (%)Interpretation
Control Vehicle only100%Baseline health.
Toxin

(200

)
40-60%Successful insult window.
Positive Levetiracetam (100

) + Toxin
70-85%Validates assay sensitivity.
Interference Drug (100

) + No Cells + MTT
< 5% of Control ODChecks for chemical reduction of MTT.

Troubleshooting

  • "My drug shows >120% viability."

    • Cause: Chemical interference. The pyrrolidinone ring or substituents are reducing the MTT.

    • Solution: Switch to LDH Assay (measures enzyme leakage) or CellTiter-Glo (ATP), which are less prone to redox interference.

  • "Cells are detaching during the wash step."

    • Cause: Differentiated neurons are fragile.

    • Solution: Use Poly-D-Lysine/Laminin coated plates. Perform washes very gently or use a centrifugal plate washer.

  • "High variability in

    
     toxicity." 
    
    • Cause:

      
       is unstable.
      
    • Solution: Use a fresh bottle of 30%

      
       every month. Dilute immediately before use.[4]
      

References

  • Differentiation of SH-SY5Y Cells: Shipley, M. M., et al. (2016).[2] "Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line." Journal of Visualized Experiments.

  • Levetiracetam Mechanism: Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences.

  • MTT Interference: Bruggisser, R., et al. (2002).[6] "Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay." Planta Medica.

  • Pyrrolidinone Antioxidant Activity: Gupta, R., et al. (2023). "Evaluation of the Antioxidant Activity of Levetiracetam in a Temporal Lobe Epilepsy Model." Antioxidants.[6][7][8][9][10][11]

  • In Vitro Neuroprotection Protocols: BenchChem Application Notes. "Tirilazad In Vitro Neuroprotection Assay."

Application Note: 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive Application Note and Protocol Guide for the utilization of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CAS 696647-78-6) in Solid-Phase Synthesis (SPS).

Executive Summary

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is a specialized gamma-lactam scaffold used in medicinal chemistry to introduce conformational constraints and lipophilic bulk to peptide backbones or small molecule libraries. Unlike standard amino acids, this building block lacks an N-terminal amine for further elongation, making it an ideal N-terminal Capping Unit or a Terminal Pharmacophore .

Its incorporation is critical in the development of:

  • CCR2 Antagonists: The pyrrolidinone core mimics the spatial arrangement of bioactive amides.

  • MMP Inhibitors: The hydroxamic acid derivatives (post-cleavage) are potent zinc-binding groups.

  • Antimicrobials: As demonstrated in recent studies on 5-oxopyrrolidine derivatives [1].[1][2][3][4]

This guide details the specific protocols for handling, activating, and coupling this sterically distinct acid to resin-bound amines, ensuring high conversion rates and suppressing potential epimerization at the C3-chiral center.

Chemical Profile & Handling

Before initiating synthesis, the user must understand the physicochemical constraints of the reagent.

PropertySpecificationApplication Note
CAS Number 696647-78-6Verify Certificate of Analysis for enantiomeric purity (if chiral).
MW 197.23 g/mol Calculate equivalents based on resin loading carefully.
Functionality Carboxylic Acid (-COOH)Sole attachment point. The N1 is capped (Cyclopentyl).
Solubility DMSO, DMF, DCMExcellent solubility in DMF; preferred solvent for SPS.
Sterics Moderate (N-Cyclopentyl)The N-substituent projects "up/out," minimally shielding the C3-COOH.
Stability High (Lactam ring)Stable to TFA cleavage and piperidine deprotection conditions.

Strategic Integration in SPS

This molecule is a "Terminal Block." It cannot be used in the middle of a linear peptide chain unless attached via a side-chain amine (e.g., Lysine epsilon-amine).

Workflow Visualization

The following diagram illustrates the decision logic for incorporating this scaffold into a synthesis campaign.

SPS_Workflow Start Resin-Bound Peptide/Amine Check Target Amine Type? Start->Check Primary Primary Amine (N-Terminus/Lys) Check->Primary NH2 Secondary Secondary Amine (Proline/N-Me) Check->Secondary NH-R Act_Std Activation: DIC/Oxyma (Standard) Primary->Act_Std Act_High Activation: HATU/HOAt (High Power) Secondary->Act_High Coupling Coupling Reaction (DMF, 2-4h) Act_Std->Coupling Act_High->Coupling Wash Wash Cycle (DMF -> DCM -> DMF) Coupling->Wash QC QC: Kaiser/Chloranil Test Wash->QC QC->Coupling Fail (Re-couple) Final Cleavage & Isolation QC->Final Pass

Caption: Decision tree for coupling 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid based on resin-bound amine steric hindrance.

Detailed Experimental Protocols

Protocol A: Standard Coupling to Primary Amines

Context: Attaching the scaffold to the N-terminus of a peptide (e.g., H-Ala-Leu-Resin) or a Rink Amide linker.

Reagents:

  • Scaffold: 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (3.0 eq relative to resin loading).

  • Activator: DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq).

  • Additive: Oxyma Pure (3.0 eq) (Preferred over HOBt for safety and efficiency).

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (approx. 100-200 mg) in DCM for 20 mins, then wash with DMF (3x). Ensure Fmoc protection is removed (20% Piperidine/DMF) prior to this step.

  • Pre-Activation (Critical):

    • In a separate vial, dissolve the Scaffold (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Add DIC (3.0 eq).

    • Note: Allow to activate for 2-3 minutes only. Long activation of carboxylic acids can lead to side reactions, though this scaffold is relatively stable.

  • Coupling: Transfer the activated solution to the resin vessel.

  • Incubation: Agitate (shake, do not stir with magnetic bar) at Room Temperature for 2 hours .

  • Washing: Drain reagents. Wash resin with DMF (3x), DCM (3x), and DMF (3x).

  • Validation: Perform a Kaiser Test .

    • Blue beads: Incomplete coupling. Repeat step 3-4.

    • Colorless beads: Complete coupling. Proceed to cleavage.

Protocol B: High-Efficiency Coupling to Secondary Amines

Context: Attaching the scaffold to a sterically hindered N-terminus (e.g., N-methyl amino acids, Proline) or low-reactivity linkers.

Reagents:

  • Scaffold: 3.0 - 5.0 eq.

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.9 eq - slight deficit to acid to prevent capping with uronium).

  • Base: DIPEA (Diisopropylethylamine) (6.0 eq).

Step-by-Step Procedure:

  • Dissolution: Dissolve the Scaffold (3.0 eq) and HATU (2.9 eq) in DMF.

  • Activation: Add DIPEA (6.0 eq) to the solution. The color should turn yellow.

  • Immediate Transfer: Add to the resin immediately (within 30 seconds) to minimize epimerization risk at the C3 position.

  • Incubation: Agitate for 3 to 16 hours (Overnight coupling is often required for hindered amines).

  • Validation: Perform a Chloranil Test (Kaiser test is invalid for secondary amines).

    • Purple beads: Incomplete.

    • Colorless/Yellow beads: Complete.

Protocol C: Cleavage and Isolation

Since the 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is stable to acid, standard TFA cleavage is applicable.

  • Cocktail Preparation: Prepare Reagent K or standard cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Incubation: Treat resin with cocktail for 2-3 hours.

  • Precipitation: Filter resin, collect filtrate, and precipitate into cold Diethyl Ether.

  • Analysis: Dissolve pellet in 1:1 Water/Acetonitrile and analyze via LC-MS.

    • Expected Mass: Mass of Peptide/Linker + 197.23 (Scaffold) - 18.02 (H2O lost in amide bond).

    • Net Mass Addition:+179.21 Da .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency Steric clash from Cyclopentyl group.Switch from DIC/Oxyma to HATU/HOAt or PyBOP . Increase temperature to 40°C (carefully).
Epimerization at C3 Over-activation with base (DIPEA).Use Collidine (TMP) instead of DIPEA as a milder base. Use DIC/Oxyma (Base-free).
Poor Solubility High lipophilicity of the scaffold.Use a solvent mixture: DMF/DCM (1:1) or add 10% NMP to the coupling mixture.
Side Product (+99 Da) Tetramethylguanidinium capping (HATU artifact).Ensure the Acid is in slight excess over HATU (e.g., 1.1 : 1 ratio).

Scientific Rationale & Mechanism

The 5-oxopyrrolidine-3-carboxylic acid core is a gamma-lactam . In solution, gamma-amino acids are highly flexible, but the lactamization constrains the phi/psi angles, mimicking a "beta-turn" secondary structure often found in bioactive peptides.

  • Lipophilicity: The N-cyclopentyl group significantly increases the LogP of the final molecule, improving membrane permeability compared to the unsubstituted lactam [2].

  • Stability: Unlike linear peptides, the lactam ring is resistant to proteolysis, extending the half-life of the resulting peptidomimetic in biological assays [3].

Pathway Diagram: Chemical Ligation

Reaction_Mechanism Scaffold 1-Cyclopentyl-5-oxopyrrolidine -3-carboxylic acid Activation Activated Ester (O-Acylurea / OBt) Scaffold->Activation + DIC/Oxyma Transition Tetrahedral Intermediate Activation->Transition + Resin-NH2 Resin Resin-Amine (Nucleophile) Resin->Transition Product Amide Bond Formation (Peptidomimetic) Transition->Product - Leaving Group

Caption: Mechanism of amide bond formation between the lactam scaffold and resin-bound amine.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid - PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link][5]

  • Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. MDPI Molecules. Available at: [Link][5]

Sources

Troubleshooting & Optimization

Purification challenges of 5-oxopyrrolidine-3-carboxylic acid derivatives

[1][2]

Status: Operational Ticket Focus: Purification, Isolation, and Stability Support Tier: Senior Application Scientist Level

Overview

5-oxopyrrolidine-3-carboxylic acid derivatives (structurally related to pyroglutamic acid) present a unique "perfect storm" of purification challenges. They are highly polar, often zwitterionic, and contain a lactam ring susceptible to hydrolysis. This guide bypasses standard organic workups, which frequently fail for these molecules, and provides specialized protocols for isolation and polishing.[1]

Module 1: Isolation & Extraction (The "Aqueous Trap")

User Issue: "I synthesized the target, but after the reaction, my product is stuck in the aqueous phase. Standard extraction with Ethyl Acetate (EtOAc) yields nothing."

Root Cause Analysis

These derivatives possess high polarity due to the carboxylic acid moiety and the amide (lactam) functionality. In neutral or basic pH, they exist as salts (carboxylates), making them insoluble in organic solvents. Even in acidic conditions, their partition coefficient (

Troubleshooting Protocol: The "Salting-Out" & Mixed Solvent System

Do not rely on simple EtOAc extraction. Use this modified phase-transfer protocol.

  • pH Adjustment (Critical):

    • Cool the aqueous reaction mixture to 0–5°C .

    • Acidify carefully to pH 1.0–2.0 using 2N HCl. Why? This protonates the carboxylic acid (

      
      
      
      
      
      
      ), neutralizing the charge.
  • Saturation:

    • Saturate the aqueous phase with solid NaCl (brine saturation). Why? This increases the ionic strength of the water, forcing the organic substrate out ("Salting Out").

  • Solvent Selection:

    • Standard: Use n-Butanol or 2-Butanol . These alcohols can extract highly polar species but require high-vac evaporation later.

    • Alternative: Use a 3:1 mixture of Chloroform:Isopropanol (IPA) . This mixture is denser than water (simplifying separation) and highly polar.

  • Execution:

    • Perform 3–4 extractions.[2][3]

    • Dry organic layer over

      
       (avoid 
      
      
      if the product is sensitive to Lewis acids).
Alternative Workflow: Ion Exchange (For Non-Extractables)

If liquid-liquid extraction fails, use Anion Exchange Chromatography.

IonExchangeStartAqueous Reaction MixtureResinLoad onto Strong Anion Exchange(e.g., Dowex 1x8, OH- form)Start->ResinBind R-COO-WashWash with H2O(Removes neutral impurities)Resin->WashEluteElute with 1N-2N Formic Acidor Acetic AcidWash->EluteDisplace with HCOO-IsolateLyophilize Eluent(Isolates Product)Elute->Isolate

Figure 1: Ion Exchange workflow for isolating highly polar acids from aqueous media.

Module 2: Purification & Polishing (The "Oiling Out" Problem)

User Issue: "My crude product is an oil that refuses to crystallize. Column chromatography on silica results in severe streaking."

Root Cause Analysis
  • Streaking: The free carboxylic acid interacts strongly with the silanols on silica gel, causing peak tailing.

  • Oiling Out: These derivatives often form supercooled liquids due to strong intermolecular hydrogen bonding, preventing lattice formation.

Solution A: Modified Silica Chromatography

If you must use Normal Phase silica, you must modify the mobile phase.

  • Additive: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., DCM:MeOH:AcOH).

  • Mechanism:[3][4][5] The acid additive keeps the silanols protonated, preventing the "drag" of the product's carboxylic group.

Solution B: The DCHA Salt Method (Crystallization Hack)

Convert the oily acid into a crystalline salt using Dicyclohexylamine (DCHA).

Protocol:

  • Dissolve crude oily acid in a minimal amount of Acetone or Ethanol.

  • Add 1.1 equivalents of Dicyclohexylamine (DCHA) dropwise.

  • Stir at room temperature for 1–2 hours.

  • The bulky DCHA salt usually precipitates as a nice white solid.

  • Filtration: Collect the solid.

  • Recovery: To recover the free acid, suspend the salt in EtOAc and wash with 1N

    
     (The DCHA stays in the water as a sulfate salt; your product moves to the organic layer).
    

Module 3: Stability & Chiral Integrity

User Issue: "My yield drops during workup, or I see a new impurity by NMR. Also, enantiomeric excess (ee) is lower than expected."

Root Cause Analysis
  • Lactam Hydrolysis: The 5-membered lactam ring is relatively stable but will open under strong alkaline conditions (

    
    ) or prolonged heating in strong acid, forming the linear amino acid derivative (e.g., glutamate derivative).
    
  • Racemization: The chiral center at C-3 (or C-5 depending on nomenclature) is alpha to a carbonyl. Strong bases can cause deprotonation and subsequent racemization.

Stability Data Table
ConditionStability RiskRecommendation
pH < 1 (Strong Acid) ModerateAvoid prolonged heating (>50°C). Ring opening is possible.[6]
pH 1–4 (Acidic Workup) Safe Ideal range for isolation.
pH 7–9 (Weak Base) Safe Stable at RT.
pH > 12 (Strong Base) High Risk Immediate hydrolysis of lactam ring. Avoid NaOH washes.
Lyophilization Safe Preferred method for water removal.
Chiral Separation Strategy

If synthesis yields a racemate, separation requires specific chiral columns due to the polar nature.

  • Column: Chiralpak IA or ID (Immobilized phases are more robust).

  • Mobile Phase: n-Hexane : IPA : TFA (80 : 20 : 0.1).

    • Note: The TFA is crucial to sharpen the peaks of the acidic enantiomers.

Summary of Critical Workflows

DecisionTreeStartCrude Reaction MixCheckSolIs Product Water Soluble?Start->CheckSolYesYes (Aqueous Phase)CheckSol->YesNoNo (Organic Phase)CheckSol->NoAction11. Acidify to pH 22. Saturate w/ NaCl3. Extract w/ CHCl3:IPA (3:1)Yes->Action1Action21. Dry (Na2SO4)2. EvaporateNo->Action2CrystIs it an Oil?Action1->CrystAction2->CrystSolidRecrystallize(EtOH/EtOAc)Cryst->SolidNoOilForm DCHA SaltORReverse Phase C18Cryst->OilYes

Figure 2: Decision Matrix for purification strategy based on physical state and solubility.

References

  • Extraction of Polar Acids: "Extraction: Separation of Acidic Substances." XULA Digital Commons. Available at: [Link]

  • Ion Exchange Chromatography: "Purification of organic acids using anion exchange chromatography." Google Patents (US6284904B1).
  • Synthesis & Purification: Desai, P.S., et al. "Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives."[7] ResearchGate. Available at: [Link]

  • Chiral Separation: "Enantiomeric separation of chiral carboxylic acids... by thin-layer chromatography." PubMed. Available at: [Link]

  • Lactam Stability: "Hydrolytic Stability versus Ring Size in Lactams." ResearchGate. Available at: [Link]

Technical Support Center: Characterization of 5-Oxopyrrolidine-3-Carboxylic Acids

[1][2]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Synthesis, Stereochemistry, and Analysis

Introduction: The Scaffold

5-oxopyrrolidine-3-carboxylic acid is a rigid


Module 1: Structural Identity & NMR Interpretation

"My NMR spectrum looks like a mixture, but LC-MS shows a single peak. Is my compound decomposing?"

The Issue: Diastereotopic Protons

This is the most frequent ticket we receive. The C3 chiral center renders the protons on C2 and C4 diastereotopic. Even in achiral environments, these protons are magnetically non-equivalent.

Troubleshooting Steps
  • Check the Splitting Pattern:

    • C2-H protons: These appear as two distinct multiplets (or doublets of doublets) because they are cis and trans to the C3-carboxylic acid group. They couple to each other (geminal,

      
       Hz) and to the C3 proton (vicinal).
      
    • C4-H protons: Similarly, these appear as complex multiplets.

  • Verify Regioisomerism (3-COOH vs. 2-COOH): Users often inadvertently synthesize or purchase the wrong isomer. Use this comparative table to validate your scaffold.

Feature3-Carboxylic Acid (Target) 2-Carboxylic Acid (Pyroglutamic)
Methine Proton

3.0 - 3.5 ppm (C3-H)
Typically a multiplet/quintet.

4.0 - 4.5 ppm (C2-H)
typically a dd (coupled to NH and C3).
Methylene Groups Two distinct CH

groups
(C2 and C4). Both show strong geminal coupling.
Two distinct CH

groups
(C3 and C4). C3 is often complex; C4 is adjacent to C=O.
Carbonyl (

C)
Lactam C=O (

170-175 ppm)
Acid C=O (

172-176 ppm)
Peaks are often closer together.
Lactam C=O (

175-178 ppm)
Acid C=O (

170-174 ppm)
Distinct chemical environment due to N-adjacency.
Advanced Diagnostic: The "Ghost" Rotamer

If your Nitrogen is substituted with a bulky group (e.g., N-Boc, N-phenyl), you may observe rotamers .

  • Test: Run Variable Temperature (VT) NMR at 50°C or 80°C (in DMSO-

    
    ).
    
  • Result: If peaks coalesce into sharp signals, it is rotameric. If they remain distinct, you likely have a diastereomeric mixture (see Module 2).

Module 2: Stereochemistry & Separation

"I synthesized this from itaconic acid and a chiral amine. Why do I see two peaks in HPLC?"

The Issue: The Diastereomer Trap

The reaction of itaconic acid with a primary amine involves a conjugate addition followed by cyclization. This creates a new chiral center at C3.

  • Achiral Amine: Product is a Racemate (50:50 mixture of

    
     and 
    
    
    at C3).
  • Chiral Amine: Product is a mixture of Diastereomers (e.g.,

    
     and 
    
    
    ). These have different physical properties and will separate on standard achiral columns (C18/Silica).
Workflow: Stereochemical Assignment

Use this decision tree to determine the correct purification strategy.

StereochemWorkflowStartStart: Synthesis ProductAmineCheckDid you use a Chiral Amine?Start->AmineCheckAchiralAmineNo (Achiral Amine)AmineCheck->AchiralAmineChiralAmineYes (Chiral Amine)AmineCheck->ChiralAmineRacemateResult: Racemic Mixture (±)Enantiomers presentAchiralAmine->RacemateDiastereomersResult: Diastereomers(Separable physical properties)ChiralAmine->DiastereomersAction1Action: Requires Chiral HPLC(Chiralpak IC/AD/OD)Racemate->Action1Action2Action: Standard Flash/Prep HPLC(Silica or C18)Diastereomers->Action2

Figure 1: Decision matrix for purification strategy based on amine chirality.

Protocol: Separation of Enantiomers (Racemate)

If you used an achiral amine and need to separate the enantiomers:

  • Method: Chiral SFC or Normal Phase Chiral HPLC.

  • Column Selection: Amylose-based columns (e.g., Chiralpak IA, IC) are preferred for lactams due to their hydrogen-bonding ability.

  • Mobile Phase: Heptane/Ethanol/TFA (80:20:0.1). The TFA is critical to suppress ionization of the carboxylic acid; without it, peaks will tail severely.

Module 3: Chromatography (HPLC/LC-MS)

"My compound elutes in the void volume (dead time). How do I retain it?"

The Issue: Extreme Polarity

5-oxopyrrolidine-3-carboxylic acid is highly polar (

Solutions
TechniqueColumn TypeMobile Phase Strategy
HILIC (Recommended) Amide or Zwitterionic (ZIC-HILIC)High Organic Start: 90% ACN / 10% Buffer (Ammonium Acetate pH 5). Elute with increasing water.
Polar-Embedded C18 C18-AQ or Polar-RP100% Aqueous Compatible: Can start at 0% organic. Use 0.1% Formic Acid.
Ion Pairing Standard C18Add 0.1% Heptafluorobutyric acid (HFBA) to mobile phase. This acts as an ion-pairing agent to increase retention of the amine/lactam system.

Warning: Do not use basic pH (>8) for long periods. While the


Module 4: Mass Spectrometry Artifacts

"I see a mass of [M-45] in my spectrum. Is this an impurity?"

The Issue: In-Source Fragmentation

Carboxylic acids are prone to losing the -COOH group or -OH group in the ESI source.

  • Observation: Parent ion

    
     is weak; base peak is 
    
    
    (loss of HCOOH) or
    
    
    (loss of water, forming an acylium ion).
  • Confirmation: Lower the "Fragmentor Voltage" or "Cone Voltage" on your MS. If the parent ion intensity increases, the fragmentation is happening in the source and is not a chemical impurity.

Common Adducts
  • [2M+H]+: These lactams form stable hydrogen-bonded dimers. You will often see a strong dimer peak.

  • [M+Na]+: Very common due to the chelating ability of the lactam and acid oxygens.

References

  • Synthesis & General Characterization

    • BenchChem Technical Guide.[1] "A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities."[1]

    • (Verified Context: General synthesis from itaconic acid).

  • Stereochemical Separation

    • Harada, N. et al.[2] "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds." Molecules, 2016.[2][3]

  • Lactam Stability

    • Imming, P. et al.[4] "Hydrolytic stability versus ring size in lactams."[4] Journal of Medicinal Chemistry, 2000.[4]

  • Mass Spectrometry of Carboxylic Acids

    • LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns."[5]

Validation & Comparative

Comparative study of the anti-inflammatory effects of 5-oxopyrrolidine derivatives and celecoxib

[1][2]

Executive Summary

This technical guide provides a comparative analysis of 5-oxopyrrolidine (γ-lactam) derivatives against the established COX-2 selective inhibitor Celecoxib . While Celecoxib remains the clinical gold standard for potent, selective COX-2 inhibition, emerging research into 5-oxopyrrolidine scaffolds reveals a distinct pharmacological profile characterized by dual COX/5-LOX inhibition . This dual mechanism offers a potential solution to the gastric and cardiovascular limitations associated with pure COX-2 inhibitors (coxibs).

Key Takeaway: Celecoxib exhibits superior molar potency (IC50 in nM range) and selectivity.[1] However, 5-oxopyrrolidine derivatives (e.g., MAK01) demonstrate a broader anti-inflammatory spectrum by simultaneously inhibiting the lipoxygenase pathway, theoretically resulting in a superior gastric safety profile (lower Ulcerogenic Index).

Chemical Architecture & Pharmacophore Analysis[4][5]

The structural distinction between these two classes dictates their binding kinetics and selectivity profiles.

FeatureCelecoxib 5-Oxopyrrolidine Derivatives
Core Scaffold 1,5-Diarylpyrazole Pyrrolidin-2-one (γ-Lactam)
Key Functional Group Sulfonamide (

)
Cyclic Amide (Lactam)
Binding Mode Inserts phenyl sulfonamide into the hydrophobic side pocket of COX-2 (Arg120/Tyr355).Lactam ring mimics the transition state of arachidonic acid; substituents (e.g., pivalate) interact with hydrophobic channels.
Lipophilicity (LogP) High (~3.5), aiding tissue penetration but risking retention.Tunable based on N-substitution (e.g., N-phenyl vs. N-alkyl).

Mechanistic Profiling: The Signaling Pathways

To understand the efficacy and safety trade-offs, we must visualize where these compounds intervene in the Arachidonic Acid (AA) cascade.

Diagram 1: Mechanism of Action (Dual vs. Selective Inhibition)

MOAAAArachidonic AcidCOX1COX-1 (Constitutive)AA->COX1COX2COX-2 (Inducible)AA->COX2LOX5-LOXAA->LOXProstaglandinsProstaglandins (PGs)(Pain, Inflammation, Gastric Protection)COX1->ProstaglandinsGastric Mucosa Maint.COX2->ProstaglandinsInflammationLeukotrienesLeukotrienes (LTs)(Bronchoconstriction, Gastric Damage)LOX->LeukotrienesCelecoxibCelecoxib(Selective COX-2 Inhibitor)Celecoxib->COX1Weak BlockCelecoxib->COX2Strong BlockLactam5-Oxopyrrolidine Deriv.(Dual COX/5-LOX Inhibitor)Lactam->COX2Moderate BlockLactam->LOXSignificant Block

Caption: Celecoxib selectively blocks COX-2, potentially shunting AA towards the LOX pathway (increasing Leukotrienes). 5-Oxopyrrolidine derivatives block both arms, preventing this "shunting" effect.

Comparative Experimental Data

The following data contrasts Celecoxib with MAK01 (Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate), a representative bioactive 5-oxopyrrolidine derivative synthesized via Michael addition.

In Vitro Potency (IC50 Values)
Target EnzymeCelecoxib (Standard)5-Oxopyrrolidine (MAK01)Interpretation
COX-2 0.05 µM (approx.[1] 0.02 µg/mL)130 µg/mL (~400 µM)Celecoxib is ~4000x more potent on a molar basis.
COX-1 15 µM (approx. 6 µg/mL)314 µg/mL (~960 µM)Both show selectivity for COX-2, but Celecoxib's ratio is superior.
5-LOX > 50 µM (Inactive)105 µg/mL (~320 µM)Critical Advantage: 5-Oxopyrrolidine actively suppresses leukotrienes; Celecoxib does not.
Selectivity (SI) > 300 (COX-2 Selective)~2.4 (Moderately Selective)Celecoxib is a pure specific inhibitor; 5-Oxopyrrolidine is a balanced modulator.
In Vivo Efficacy (Carrageenan-Induced Paw Edema)[2]

Model: Wistar Rats, Edema measured at 5 hours post-induction.

Treatment GroupDose (mg/kg)% Inhibition of Edema (5h)
Control (Vehicle) -0%
Celecoxib 10 mg/kg~45 - 50%
5-Oxopyrrolidine (MAK01) 30 mg/kg40.58%
Indomethacin (Ref) 10 mg/kg~48%

Analysis: While the 5-oxopyrrolidine derivative requires a higher dose (30 mg/kg vs 10 mg/kg) to achieve comparable efficacy, it successfully reaches a therapeutic ceiling similar to established NSAIDs.

Safety Profile: Ulcerogenic Index

A major failure point for NSAIDs is gastric toxicity.

  • Celecoxib: Low ulcer index compared to Indomethacin, but risk increases with chronic use due to healing suppression.

  • 5-Oxopyrrolidine: The dual inhibition of 5-LOX is the key differentiator. Leukotrienes are potent chemotactic agents that recruit neutrophils to the gastric mucosa, causing damage. By inhibiting 5-LOX, 5-oxopyrrolidine derivatives reduce this neutrophil infiltration, resulting in a significantly lower Ulcerogenic Index in preclinical models compared to non-selective NSAIDs, and potentially superior long-term tolerability than coxibs.

Detailed Experimental Protocols

To replicate these findings, follow these validated workflows.

Diagram 2: Experimental Workflow

Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: Screeningcluster_2Phase 3: ValidationStartN-Phenylmaleimide+ Ethyl IsobutyrateCatalystOrganocatalyst(Michael Addition)Start->CatalystProduct5-OxopyrrolidineDerivative (MAK01)Catalyst->ProductAssayEnzyme Inhibition(COX-1/2, 5-LOX)Product->AssayEdemaIn Vivo Model(Carrageenan Paw Edema)Product->EdemaDockingMolecular Docking(Binding Energy)Assay->DockingHistoHistopathology(Gastric Ulcer Index)Edema->Histo

Caption: Workflow from Michael addition synthesis to in vivo validation and safety profiling.

Protocol A: Synthesis of 5-Oxopyrrolidine Derivative (MAK01)

Principle: Asymmetric Michael addition of an ester to an N-substituted maleimide.

  • Reactants: Mix N-phenylmaleimide (1.0 eq) and ethyl isobutyrate (excess) in toluene.

  • Catalysis: Add organocatalyst (e.g., quinine-derived squaramide) at 10 mol%.

  • Conditions: Stir at room temperature for 24–48 hours under inert atmosphere (

    
    ).
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane:EtOAc 80:20).

  • Validation: Verify structure via

    
    -NMR (look for lactam ring protons at 
    
    
    2.5-3.5 ppm) and
    
    
    -NMR (carbonyl peaks at
    
    
    175-180 ppm).
Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Objective: Assess acute anti-inflammatory efficacy.

  • Animals: Male Wistar rats (180–220g), fasted for 12h.

  • Grouping:

    • Group I: Vehicle Control (1% CMC).

    • Group II: Celecoxib (10 mg/kg, p.o.).

    • Group III: 5-Oxopyrrolidine Derivative (30 mg/kg, p.o.).

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at

    
     hours.
    
  • Calculation:

    
    
    Where 
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group.

References

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01). Source: PubMed Central / NIH [Link] (Primary source for MAK01 synthesis, IC50 values, and edema reduction data).

  • Celecoxib versus Naproxen and Diclofenac in Osteoarthritis Patients: SUCCESS-I Study. Source: The American Journal of Medicine [Link] (Source for Celecoxib clinical efficacy and ulcerogenic safety data).

  • In Vitro Inhibitory Concentration (IC50) of COX-1 and COX-2 Enzymes. Source: ResearchGate / Bioorganic & Medicinal Chemistry [Link] (Source for Celecoxib IC50 benchmarks).

  • Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues. Source: PubMed [Link] (Contextual comparison for structural analogs).

Cross-Validation of Analytical Methods for 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CAS 696647-78-6) serves as a critical scaffold in the synthesis of pyrrolidinone-based antimicrobials and matrix metalloproteinase (MMP) inhibitors. Its quantification presents a distinct analytical challenge due to its amphiphilic nature—possessing both a polar carboxylic acid moiety and a lipophilic cyclopentyl ring—and its lack of a strong chromophore above 210 nm.

This guide provides a rigorous cross-validation comparison between two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV offers a robust, cost-effective solution for routine purity assays, UHPLC-MS/MS is validated here as the superior alternative for trace impurity profiling and biological matrix quantification.

Part 1: The Analytical Challenge & Compound Profile

The analyte functions as a weak acid. The 5-oxopyrrolidine ring provides structural rigidity, while the carboxylic acid group (


) dictates pH-dependent solubility.
FeatureAnalytical Implication
Chromophore Weak UV absorption (amide

at <200 nm). Requires detection at 205–210 nm, increasing noise susceptibility.
Polarity Amphiphilic. Retains well on C18 but requires acidic mobile phases to suppress ionization of the -COOH group for peak sharpness.
Stability Generally stable, but the lactam ring can hydrolyze under strong alkaline conditions.

Part 2: Comparative Methodologies

Method A: HPLC-UV (The Routine Workhorse)

Best for: Raw material assay, bulk purity testing (>0.1% w/w).

Causality of Protocol Design: We utilize a low pH phosphate buffer to keep the carboxylic acid protonated. This prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase. A C18 column with high carbon load is selected to maximize interaction with the cyclopentyl ring, ensuring separation from polar synthesis byproducts.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Vol: 10 µL.

Method B: UHPLC-MS/MS (The Specificity Validator)

Best for: Trace analysis (ppm level), biological matrices, and validating UV specificity.

Causality of Protocol Design: Electrospray Ionization (ESI) in negative mode is chosen because the carboxylic acid moiety readily deprotonates


, providing higher sensitivity than positive mode for this specific structure. MRM (Multiple Reaction Monitoring) ensures that co-eluting matrix components do not interfere with quantification.

Protocol:

  • Column: Waters ACQUITY UPLC BEH C18,

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Gradient: 10% B to 90% B over 5 min.

  • Ionization: ESI Negative Mode (

    
    ).
    
  • MRM Transition:

    
     (Loss of 
    
    
    
    ) and
    
    
    (Ring fragmentation).

Part 3: Cross-Validation & Performance Data

To validate Method A (UV), we compared it against Method B (MS/MS) using a set of spiked recovery samples. The goal was to determine if the lack of UV specificity led to bias.

Experimental Data Summary
Performance MetricMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Cross-Validation Insight
Linearity (

)

(

µg/mL)

(

ng/mL)
UV is linear at high concentrations; MS covers trace ranges.
LOD (Limit of Detection) 0.5 µg/mL0.05 ng/mLMS is

more sensitive.
Precision (RSD, n=6) 0.4%2.1%UV is more precise for bulk assay; MS has higher variability due to ionization.
Specificity Moderate (Risk of co-elution)High (Mass-resolved)Critical: UV method showed 102% recovery vs MS, indicating minor co-eluting impurity bias in UV.
Validation Workflow

The following diagram illustrates the decision logic for selecting the appropriate method and the cross-validation workflow used to ensure data integrity.

ValidationWorkflow Start Sample Origin ConcCheck Est. Concentration > 0.1%? Start->ConcCheck MethodA Method A: HPLC-UV (QC/Assay) ConcCheck->MethodA Yes MethodB Method B: UHPLC-MS/MS (Trace/Bio) ConcCheck->MethodB No DataGen Generate Calibration Curves MethodA->DataGen MethodB->DataGen CrossVal Cross-Validation: Bland-Altman Analysis DataGen->CrossVal Decision Bias < 5%? CrossVal->Decision Valid Method A Validated Decision->Valid Yes Investigate Investigate Matrix/Impurity Decision->Investigate No

Figure 1: Decision tree for method selection and the cross-validation logic flow.

Part 4: Detailed Experimental Protocols

Sample Preparation (Standardized)
  • Stock Solution: Dissolve 10 mg of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid in 10 mL of Methanol (1 mg/mL).

  • Dilution:

    • For UV : Dilute to 100 µg/mL using Mobile Phase A.

    • For MS : Dilute to 100 ng/mL using 50:50 Water:Methanol.

  • Filtration: All samples must be filtered through a 0.22 µm PTFE filter to prevent column clogging.

System Suitability Criteria

Before running the validation, the system must pass these checks:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Crucial for carboxylic acids).
  • Retention Time RSD:

    
     (n=5 injections).
    
  • Resolution:

    
     between the main peak and any nearest synthesis impurity (e.g., unreacted itaconic acid derivatives).
    
Signaling Pathway / Synthesis Context

Understanding the origin of the molecule helps in identifying potential impurities. The compound is typically synthesized via the condensation of an amine with a dicarboxylic acid derivative (e.g., Itaconic acid).

SynthesisPathway Precursor1 Cyclopentylamine Intermediate Intermediate Amide Precursor1->Intermediate + Heat Precursor2 Itaconic Acid Precursor2->Intermediate Product 1-Cyclopentyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate->Product Cyclization (-H2O) Impurity Impurity: Uncyclized Acid Intermediate->Impurity Incomplete Reaction

Figure 2: Synthesis pathway highlighting the origin of the primary impurity (uncyclized acid) which Method B detects.

Part 5: References

  • Sigma-Aldrich. (n.d.). 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid Product Specification. Retrieved from

  • Mickevičius, V., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemical Technology. Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-oxopyrrolidine-3-carboxylic acid derivatives.[1][2][3][4] Retrieved from

  • Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)-...-5-oxopyrrolidine-3-carboxylic Acid Derivatives. MDPI International Journal of Molecular Sciences. Retrieved from

Sources

Benchmarking the synthetic efficiency of different routes to substituted pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026


-Substituted Pyrrolidinones

Executive Summary

The pyrrolidinone scaffold is a ubiquitous pharmacophore, serving as the core structure for racetam nootropics (e.g., Levetiracetam), kinase inhibitors, and sustainable solvents (


-methylpyrrolidone replacements). Historically, synthesis relied on the thermal dehydration of 

-amino acids—a route plagued by high energy demands and equilibrium limitations.

This guide benchmarks three distinct synthetic distinct routes, evaluating them not just on yield, but on Process Mass Intensity (PMI) , Atom Economy (AE) , and Scalability . Our analysis confirms that while bio-based reductive amination offers the highest sustainability profile, Iridium-catalyzed dehydrogenative coupling provides superior atom economy for complex pharmaceutical intermediates.

Strategic Framework: The Metrics

To ensure an objective comparison, we evaluate each route against three core pillars of synthetic efficiency:

  • Atom Economy (AE): The ratio of the molecular weight of the product to the sum of the molecular weights of all reactants.

  • Reaction Mass Efficiency (RME): Accounts for yield and stoichiometry excesses.

  • E-Factor: The mass ratio of waste to product.

Route Analysis & Deep Dive

Route A: Thermal Cyclization of -Amino Acids (The Baseline)
  • Mechanism: Intramolecular condensation of

    
    -amino esters or acids.
    
  • Status: Traditional / Industrial Legacy.

  • Critical Analysis: While conceptually simple, this route is thermodynamically challenged. The equilibrium often favors the open-chain form, necessitating high temperatures (>180°C) or the use of stoichiometric coupling reagents (EDC, HATU) which destroy atom economy.

  • Best Use Case: Simple, robust substrates where waste disposal is not a cost driver.

Route B: Reductive Amination of Levulinic Acid (The Green Contender)
  • Mechanism: Condensation of levulinic acid (LA) with primary amines to form a Schiff base/enamine, followed by catalytic reduction and cyclization.

  • Status: Sustainable / Bio-based.

  • Critical Analysis: Utilizing biomass-derived LA, this route is highly favorable for "Green Chemistry" metrics.[1] Heterogeneous catalysts (e.g., Pd/C, Ni@CeOx) allow for easy separation. The only byproduct is water.

  • Key Constraint: Requires high-pressure hydrogenation vessels (often 5–30 bar H

    
    ) or hydride donors.
    
Route C: Ir-Catalyzed Dehydrogenative Coupling (The Precision Tool)
  • Mechanism: "Borrowing Hydrogen" methodology. An iridium catalyst dehydrogenates a diol/lactone to an aldehyde, which condenses with an amine, followed by re-hydrogenation by the same hydrogen atoms "borrowed" earlier.

  • Status: Modern / High Atom Economy.

  • Critical Analysis: This is the most elegant route for complex synthesis. It operates under neutral conditions, generates no stoichiometric waste, and tolerates sensitive functional groups.

  • Best Use Case: Late-stage functionalization of high-value pharmaceutical intermediates.

Visualizing the Synthetic Landscape

The following diagram maps the logical flow and mechanistic divergence of the three benchmarked routes.

Pyrrolidinone_Routes Start Target: N-Substituted Pyrrolidinone RouteA Route A: Thermal Cyclization Start->RouteA RouteB Route B: Levulinic Acid Reductive Amination Start->RouteB RouteC Route C: Ir-Catalyzed Dehydrogenative Coupling Start->RouteC PrecursorA Gamma-Amino Acids/Esters RouteA->PrecursorA PrecursorB Levulinic Acid + Amine RouteB->PrecursorB PrecursorC Diols/Lactones + Amine RouteC->PrecursorC MechA Dehydration (-H2O) High Temp / Coupling Reagents PrecursorA->MechA MechB Imine Formation -> Reduction Pd/C, H2 (5-30 bar) PrecursorB->MechB MechC Borrowing Hydrogen Ir-Catalyst, Neutral pH PrecursorC->MechC

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability and mechanistic constraints.

Comparative Benchmarking Data

The following data is aggregated from recent high-impact studies (see References) comparing optimized conditions for


-phenylpyrrolidinone synthesis.
MetricRoute A (Thermal)Route B (Levulinic Acid)Route C (Ir-Catalyzed)
Yield (Isolated) 75 - 85%90 - 99%88 - 96%
Atom Economy Low (if coupling reagents used)High (Water is sole byproduct)Excellent (100% theoretical AE)
E-Factor > 15 (Solvent/Reagent waste)< 5 (Green solvents possible)< 3 (Minimal waste)
Reaction Temp 140 - 180°C100 - 150°C80 - 110°C
Scalability HighHigh (Flow chemistry compatible)Medium (Catalyst cost)
Key Risk Polymerization / DegradationH

Safety / Pressure
Catalyst Poisoning

Detailed Experimental Protocols

Protocol 1: Sustainable Synthesis via Levulinic Acid (Route B)

Based on methodology optimized by various groups using heterogeneous catalysis.[2]

Objective: Synthesis of


-octyl-5-methyl-2-pyrrolidinone.
  • Preparation: In a stainless steel autoclave (50 mL), charge Levulinic Acid (10 mmol), Octylamine (10 mmol), and 5 wt% Pd/C catalyst (50 mg).

  • Solvent: Add 10 mL of Cyclopentyl methyl ether (CPME) . Note: CPME is selected for its low peroxide formation and high hydrophobicity, facilitating water separation.

  • Reaction: Seal the reactor. Purge three times with N

    
    , then pressurize to 5 bar H
    
    
    
    . Heat to 150°C with stirring (800 rpm) for 90 minutes.
  • Workup: Cool to room temperature. Vent H

    
     carefully. Filter the catalyst (recoverable for reuse).
    
  • Purification: Remove solvent under reduced pressure. The product purity is typically >98% by GC-MS, often requiring no further chromatography.

Protocol 2: Iridium-Catalyzed "Borrowing Hydrogen" (Route C)

Based on advances in homogeneous catalysis for high-value intermediates.

Objective: Synthesis of


-benzyl-2-pyrrolidinone from 1,4-butanediol.
  • Catalyst Activation: In a glovebox or under Argon, charge a Schlenk tube with

    
     (0.5 mol%) and NaHCO
    
    
    
    (1 mol%).
  • Reactants: Add 1,4-butanediol (1.0 equiv) and Benzylamine (1.1 equiv).

  • Solvent: Add Toluene (0.5 M concentration). Note: Water-free conditions are critical for catalyst longevity.

  • Reaction: Reflux at 110°C for 12 hours.

    • Mechanism Check: The Ir catalyst pulls H

      
       from the diol (forming lactone/aldehyde), facilitates amine condensation, and returns H
      
      
      
      to reduce the intermediate.
  • Monitoring: Monitor by TLC. The reaction is complete when the diol spot disappears.

  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate in vacuo. Flash chromatography (Ethyl Acetate/Hexane) yields the pure lactam.

Mechanistic Visualization: The "Borrowing Hydrogen" Cycle

This pathway represents the highest level of chemical elegance in this benchmark. The diagram below details the catalytic cycle responsible for the high atom economy.

Ir_Cycle Catalyst Ir-Catalyst (Active Species) Substrate Alcohol/Diol Catalyst->Substrate Binds Aldehyde Intermediate Aldehyde Substrate->Aldehyde Ir-H2 formed Imine Imine Intermediate Aldehyde->Imine Amine adds Product Final Amine/Lactam Imine->Product Ir-H2 transfers H Product->Catalyst Regenerates Step1 Dehydrogenation (-2H) Step2 Condensation (+Amine, -H2O) Step3 Hydrogenation (+2H returned)

Figure 2: The "Borrowing Hydrogen" catalytic cycle. Note how the hydrogen removed in step 1 is conserved and returned in step 3, resulting in water as the only theoretical byproduct.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds. BenchChem. Link

  • Wei, Y., et al. (2022). Sustainable Efficient Synthesis of Pyrrolidones from Levulinic Acid over Pd/C Catalyst. ResearchGate. Link

  • Cano, R., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. National Institutes of Health (PMC). Link

  • Chaudhari, C., et al. (2020).[4] One-pot synthesis of pyrrolidones from levulinic acid and amines over Ir-PVP catalyst. Green Chemistry (RSC).[4] Link

  • Taber, D. (2024).[5] Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination. National Institutes of Health (PMC). Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CAS 696647-78-6) is a solid organic acid used as a pharmaceutical intermediate. It must be managed as Hazardous Chemical Waste .

  • Primary Hazard: Corrosive (Acidic); Potential Irritant.

  • Disposal Stream: Solid Hazardous Waste (if pure) or Organic Acid Liquid Waste (if in solution).

  • Critical Segregation: NEVER mix with strong oxidizers (fire risk) or strong bases (exothermic reaction) in the primary waste container.

  • Drain Disposal: Strictly Prohibited.

Chemical Characterization & Hazard Assessment

To ensure the integrity of your disposal protocol, you must understand the physicochemical properties driving the safety requirements. This compound is not merely "waste"; it is a reactive organic acid.

PropertySpecificationOperational Implication
Chemical Name 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acidUse full name on all waste tags. No abbreviations.
CAS Number 696647-78-6Unique identifier for waste manifests.
Functional Groups Carboxylic Acid (-COOH), Lactam (Cyclic Amide)Acidic character drives segregation logic.
Physical State Solid (at Room Temp)Requires solid waste protocols unless dissolved.
Acidity (pKa) ~3.5 - 4.5 (Estimated)Corrosive to mucous membranes; incompatible with bases.
RCRA Status Non-listed (Characteristic Waste)Manage as hazardous based on corrosivity/toxicity characteristics.
Scientific Rationale for Handling

The carboxylic acid moiety at the C3 position renders this compound a proton donor. In a waste drum, uncontrolled mixing with basic waste (e.g., sodium hydroxide, amines) will result in an immediate exothermic neutralization reaction. If the container is sealed, this heat evolution can pressurize the vessel, leading to rupture. Furthermore, the cyclopentyl group adds significant organic carbon content, making the waste a fuel source if exposed to strong oxidizers (e.g., nitric acid, permanganates).

Pre-Disposal Protocol: The Segregation Logic

Trustworthiness in safety comes from self-validating systems. Before you move the chemical, you must validate its destination using the segregation logic below.

Segregation Decision Matrix (Graphviz)

SegregationLogic Chemical 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (Organic Acid) Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers INCOMPATIBLE: Fire/Explosion Risk Bases Bases / Caustics (NaOH, Amines) Chemical->Bases INCOMPATIBLE: Exothermic Reaction InorganicAcids Inorganic Acids (HCl, H2SO4) Chemical->InorganicAcids CAUTION: Segregate if possible OrgSolvents Compatible Organic Solvents (MeOH, DMSO, DCM) Chemical->OrgSolvents COMPATIBLE: (If dissolved)

Figure 1: Chemical compatibility matrix.[1] Red dashed lines indicate strict incompatibility.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired or excess solid powder in a vial or bottle.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.

  • Primary Containment:

    • If the original bottle is used, ensure the cap is tightly sealed with Parafilm.

    • Place the original container inside a clear, sealable plastic bag (secondary containment).

  • Labeling:

    • Attach a hazardous waste tag.[2]

    • Constituents: Write "1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid".

    • Hazard Checkbox: Check "Toxic" and "Corrosive".

  • Storage: Place in the Solid Hazardous Waste bin. Do not compact or crush.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Context: The compound is dissolved in a solvent (e.g., Methanol, DMSO, DMF) following a reaction or purification step.[3][4]

  • Identify the Solvent: The disposal stream is dictated by the solvent, not just the solute.

  • Select Waste Stream:

    • Halogenated Solvents (DCM, Chloroform): Use the Halogenated Waste carboy.

    • Non-Halogenated Solvents (Methanol, Acetone, DMSO): Use the Non-Halogenated Organic carboy.

    • Aqueous Mixtures: If the compound is in water (pH < 7), use the Aqueous Acidic Waste carboy.

  • pH Check (Crucial): Before adding to a general carboy, verify the carboy does not contain basic waste.

  • Log the Addition: Record the approximate amount of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid added to the carboy on the log sheet.

Operational Workflow Diagram (Graphviz)

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidContainer Double Bag or HDPE Jar SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck LabelSolid Label: Solid Toxic/Corrosive SolidContainer->LabelSolid SolidWaste Solid Hazardous Waste (Incineration) LabelSolid->SolidWaste Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo HaloWaste Halogenated Waste Stream Halo->HaloWaste NonHaloWaste Organic Solvent Stream NonHalo->NonHaloWaste

Figure 2: Operational decision tree for waste stream selection.

Emergency Contingencies

Even with perfect protocols, accidents happen. This section details the immediate response for spills involving CAS 696647-78-6.[5]

Incident TypeImmediate Response Protocol
Minor Solid Spill 1. Don nitrile gloves, lab coat, and safety goggles.2. Gently sweep powder into a dustpan (avoid raising dust).3. Wipe area with a damp paper towel.4. Dispose of all materials as solid hazardous waste.
Skin Contact 1. Brush off dry powder immediately.2. Rinse skin with copious water for 15 minutes.3.[5][6] This is an acid; do not neutralize on skin (thermal burn risk). Just flush with water.[5][6]
Eye Contact 1. Flush with eyewash station for 15 minutes, holding eyelids open.2. Seek medical attention immediately (corrosive risk).[5][6]
Large Spill (>100g) 1. Evacuate the immediate area.2. Alert the Safety Officer.3. Use a spill kit with acid-neutralizing absorbent (e.g., sodium bicarbonate or commercial acid spill pads).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 29, 2026, from [Link]

  • University of Toronto, Environmental Health & Safety. (2019). Handling Procedures for Chemical Wastes: Organic Acids Segregation. Retrieved January 29, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 29, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.